molecular formula C13H13NO2S B1395100 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester CAS No. 885278-51-3

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1395100
CAS No.: 885278-51-3
M. Wt: 247.31 g/mol
InChI Key: FTIWJDSCQBOTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIWJDSCQBOTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695239
Record name Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-51-3
Record name Ethyl 2-(2-methylphenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester .

This guide is structured for researchers requiring high-fidelity data for experimental design, specifically distinguishing this ortho-substituted isomer from its more common para-substituted analogs used in xanthine oxidase inhibitor research.

Physical Properties, Synthesis, and Analytical Profiling

Executive Summary

2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester (CAS: 885278-51-3) is a specialized heterocyclic scaffold utilized in medicinal chemistry and agrochemical development. Unlike its solid para-isomer (a known intermediate for xanthine oxidase inhibitors), the ortho-tolyl derivative frequently presents as a viscous oil or low-melting solid due to steric disruption of crystal packing by the 2-methyl group. This guide defines its physicochemical profile, critical for optimizing solubility in bioassays and ensuring purity during intermediate scale-up.

Chemical Identity & Structural Analysis

The presence of the ortho-methyl group on the phenyl ring introduces significant steric strain relative to the thiazole core, influencing both the torsional angle of the biaryl bond and the compound's macroscopic state.

Parameter Data
IUPAC Name Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Common Name 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester
CAS Number 885278-51-3
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
SMILES CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C
MDL Number MFCD06738344

Physical Properties Profile

The following data aggregates experimental observations and high-confidence calculated values. A critical distinction must be made between this compound and the p-tolyl isomer (CAS 132089-32-8), which is a solid at room temperature (mp 45-46 °C).

Thermodynamic & State Properties
Property Value / Range Notes
Physical State Yellow Liquid / Low-melting SolidOrtho-substitution disrupts pi-stacking, lowering MP relative to p-isomer.
Boiling Point 375.9 ± 44.0 °C (Predicted)Decomposition likely prior to atmospheric boiling; distill under high vacuum.
Density 1.18 ± 0.1 g/cm³Typical for thiazole esters; denser than water.
Refractive Index 1.572 (Predicted)High value due to aromatic conjugation.
Flash Point ~181 °CNon-volatile, but combustible.
Solubility & Lipophilicity

The lipophilicity of this compound is significant, driven by the ethyl ester and the tolyl group.

  • LogP (Octanol/Water): 3.3 – 3.5 (Predicted).

  • Water Solubility: Negligible (< 0.1 mg/mL).

  • Organic Solubility:

    • Excellent: DMSO, Ethanol, Dichloromethane, Ethyl Acetate.

    • Moderate: Methanol, Acetonitrile.

    • Poor: Hexanes (may oil out).

Application Note: For biological assays, prepare stock solutions in DMSO at 10–100 mM. Avoid aqueous dilution steps without a surfactant (e.g., Tween 80) to prevent precipitation.

Synthesis & Impurity Provenance

Understanding the synthesis is vital for identifying potential impurities. The standard route is the Hantzsch Thiazole Synthesis , condensing a thioamide with an


-halo keto ester.
Synthesis Workflow (Hantzsch Condensation)

The reaction involves the condensation of 2-methylthiobenzamide with ethyl bromopyruvate .

HantzschSynthesis cluster_0 Critical Control Point Start1 2-Methylthiobenzamide (Thioamide) Inter Intermediate (Hydroxy-thiazoline) Start1->Inter Ethanol, Reflux Start2 Ethyl Bromopyruvate (Alpha-Halo Ester) Start2->Inter Product 2-(o-Tolyl)thiazole-4-carboxylate (Final Product) Inter->Product Dehydration (-H2O) Byproduct HBr / H2O (Byproducts) Inter->Byproduct

Figure 1: Hantzsch Thiazole Synthesis pathway. The reaction proceeds via nucleophilic attack of the sulfur on the alpha-carbon, followed by cyclization and dehydration.

Impurity Profile
  • Unreacted Thioamide: Detectable by smell (sulfurous) and TLC.

  • De-brominated Pyruvate: Ethyl pyruvate may form if reduction occurs.

  • Acid Hydrolysis Product: If moisture is present, the ethyl ester may hydrolyze to the carboxylic acid (2-(o-tolyl)thiazole-4-carboxylic acid).

Analytical Characterization Protocols

To validate the identity of the o-tolyl isomer against the p-tolyl isomer, NMR spectroscopy is the gold standard.

Proton NMR (¹H NMR) Expectations

The ortho-methyl group exerts a shielding effect and a distinct splitting pattern compared to the para-isomer.

  • Solvent: CDCl₃

  • Key Signals:

    • 
       1.40 (t, 3H):  Ester 
      
      
      
      .
    • 
       2.50–2.60 (s, 3H): Ar-
      
      
      
      (Ortho)
      . Note: This will be slightly downfield compared to a meta/para methyl due to proximity to the thiazole nitrogen.
    • 
       4.45 (q, 2H):  Ester 
      
      
      
      .
    • 
       8.15 (s, 1H):  Thiazole C5-H. This singlet is characteristic.
      
    • 
       7.2–7.8 (m, 4H):  Aromatic protons. Look for an ABCD or complex multiplet pattern typical of ortho-substitution, rather than the symmetric AA'BB' doublets seen in the p-tolyl isomer.
      
Analytical Decision Tree

Use this workflow to confirm the specific isomer and purity.

AnalysisWorkflow Sample Crude Sample TLC TLC (Hex/EtOAc 4:1) Sample->TLC SingleSpot Single Spot? TLC->SingleSpot SingleSpot->Sample No (Purify) NMR 1H NMR (CDCl3) SingleSpot->NMR Yes AromaticPattern Aromatic Region Pattern? NMR->AromaticPattern Para AA'BB' Doublets (Identify as p-Tolyl) AromaticPattern->Para Symmetric Ortho Complex Multiplet (Identify as o-Tolyl) AromaticPattern->Ortho Asymmetric

Figure 2: Analytical decision tree for distinguishing tolyl isomers.

Handling & Stability

  • Storage: Store at 0–8 °C under an inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis over long periods if exposed to atmospheric moisture.

  • Stability: Stable for >2 years if stored cold and dry.

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).

    • PPE: Nitrile gloves and safety glasses are mandatory.

    • Spill: Absorb with sand or vermiculite; do not flush down drains due to high aquatic toxicity potential of thiazoles.

References

  • Chem-Impex International. "2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester Product Page." Chem-Impex Catalog. Accessed Feb 2026.[1] Link

  • Santa Cruz Biotechnology. "2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester (CAS 885278-51-3)."[2] SCBT Product Data. Accessed Feb 2026.[1] Link[2]

  • PubChem. "Compound Summary: Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate (p-isomer comparison)." National Library of Medicine. Accessed Feb 2026.[1] Link

  • J&K Scientific. "Product Specifications: 2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester." J&K Scientific Catalog. Accessed Feb 2026.[1] Link

Sources

Technical Guide: Structure & Synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic Acid Ethyl Ester

[1][2]

Part 1: Executive Summary & Structural Architecture[2]

The compound 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (CAS: 885278-51-3) represents a critical scaffold in medicinal chemistry, functioning as a privileged structure for the development of xanthine oxidase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Unlike its para-substituted counterparts, the ortho-tolyl moiety introduces specific steric constraints that influence the torsion angle between the phenyl and thiazole rings.[1][2] This non-planar conformation is often exploited to enhance selectivity against enzyme pockets that cannot accommodate planar biaryl systems.[2]

Structural Connectivity & Logic

The molecule comprises three distinct pharmacophoric units:

  • The Thiazole Core: A 1,3-azole ring acting as a bioisostere for pyridine or amide bonds, providing hydrogen bond acceptor capability via N3.[2]

  • The o-Tolyl Group (C2 Position): A lipophilic anchor.[2] The ortho-methyl group forces a twisted conformation relative to the thiazole plane, reducing

    
    -
    
    
    stacking potential but increasing solubility and target specificity.[1][2]
  • The Ethyl Ester (C4 Position): An electrophilic handle amenable to hydrolysis (to the free acid), reduction, or amidation, facilitating library expansion.

Visualization of Structural Topology

The following diagram illustrates the connectivity and functional zoning of the molecule.

Gcluster_0Lipophilic Anchorcluster_1Bioactive Corecluster_2Synthetic HandleTolylo-Tolyl Group(Steric Bulk)Thiazole1,3-Thiazole Ring(Aromatic Linker)Tolyl->Thiazole C2-C1' Bond(Restricted Rotation)EsterEthyl Ester(-COOEt)Thiazole->Ester C4 Position

Figure 1: Pharmacophoric segmentation of the target molecule.[1][2] The o-tolyl group provides steric bulk, while the ester serves as the diversification point.

Part 2: Physicochemical Profile[3]

Accurate characterization data is essential for validating synthesis and ensuring batch-to-batch consistency.[1][2]

PropertySpecificationRationale/Context
IUPAC Name Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylateStandard nomenclature for regulatory filing.[1][2]
CAS Number 885278-51-3Unique identifier for the ortho isomer.[1][2]
Molecular Formula C₁₃H₁₃NO₂S-
Molecular Weight 247.31 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).[1][2]
LogP (Predicted) ~3.3 - 3.5High lipophilicity due to the tolyl/ethyl groups; requires organic cosolvents for biological assays.[2]
H-Bond Acceptors 3 (N, O, O)Critical for receptor binding interactions.[2]
Appearance Yellowish Oil or Low-Melting SolidOrtho-substitution often lowers melting points compared to para analogs due to crystal packing disruption.[1][2]

Part 3: Synthesis Protocol (Hantzsch Thiazole Synthesis)

Mechanistic Causality

The synthesis utilizes the Hantzsch Thiazole Synthesis , a condensation between an

23
  • Why this route? It is regiospecific. The sulfur nucleophile attacks the

    
    -carbon of the haloketone, and the nitrogen condenses with the carbonyl, ensuring the o-tolyl group is fixed at C2 and the ester at C4.
    
  • Steric Consideration: The steric hindrance of the ortho-methyl group in 2-methylbenzothioamide may slow the initial nucleophilic attack compared to unsubstituted benzothioamide.[2] Therefore, we utilize DMF (dimethylformamide) or Ethanol under reflux to provide sufficient thermal energy to overcome the activation barrier.

Reaction Workflow Diagram

ReactionSM12-Methylbenzothioamide(Precursor A)Step1CondensationSolvent: EtOH or DMFTemp: 80°C (Reflux)SM1->Step1SM2Ethyl Bromopyruvate(Precursor B)SM2->Step1InterHydroxy-thiazolineIntermediateStep1->Inter Nucleophilic AttackStep2Dehydration (-H2O)Spontaneous under refluxInter->Step2 CyclizationProduct2-(O-Tolyl)-thiazole-4-carboxylate(Crude Product)Step2->ProductPurifiedPurified Target(>95% HPLC)Product->Purified Recrystallization/Column

Figure 2: Hantzsch synthesis pathway.[1][2] The reaction proceeds via a thiazoline intermediate which dehydrates to form the aromatic thiazole ring.

Step-by-Step Experimental Protocol

Safety Note: Ethyl bromopyruvate is a lachrymator.[2] Thioamides can release toxic fumes.[2] Perform all operations in a fume hood.

Reagents:
  • 2-Methylbenzothioamide: 1.0 equiv (e.g., 1.51 g, 10 mmol)[2]

  • Ethyl Bromopyruvate: 1.1 equiv (e.g., 1.38 mL, 11 mmol)

  • Ethanol (Absolute): 20 mL (Solvent)

  • Magnesium Sulfate (MgSO₄): Drying agent[2]

Procedure:
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g of 2-methylbenzothioamide in 20 mL of absolute ethanol.

  • Addition: Add 1.38 mL of ethyl bromopyruvate dropwise over 5 minutes at room temperature. Note: A slight exotherm may be observed.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Self-Validation: Monitor reaction progress via TLC (System: 20% Ethyl Acetate in Hexanes). The starting thioamide spot should disappear.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approx. 5 mL.[2]

    • Pour the residue into 50 mL of saturated aqueous NaHCO₃ (sodium bicarbonate) to neutralize the HBr byproduct. Caution: CO₂ evolution.[2]

    • Extract with Ethyl Acetate (3 x 20 mL).[2]

  • Purification:

    • Wash the combined organic layers with brine (20 mL).[2]

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: If the product is solid, recrystallize from Ethanol/Water.[2] If oil, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane).[2]

Part 4: Characterization & Validation[2]

To confirm the structure, the following spectral features must be verified.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.15 (s, 1H): Thiazole C5-H .[2] Characteristic singlet for the thiazole ring.
      
    • 
       7.6 – 7.2 (m, 4H): Aromatic protons  of the o-tolyl group.[2]
      
    • 
       4.45 (q, J=7.1 Hz, 2H): -OCH₂-  of the ethyl ester.[1][2]
      
    • 
       2.55 (s, 3H): Ar-CH₃ .[2] The ortho-methyl group typically shifts slightly upfield relative to para due to shielding effects.[1][2]
      
    • 
       1.42 (t, J=7.1 Hz, 3H): -CH₃  of the ethyl ester.[2]
      
Mass Spectrometry[2]
  • ESI-MS (Positive mode): Look for

    
    .[1][2]
    

Part 5: References

  • Organic Chemistry Portal. (n.d.).[2] Hantzsch Thiazole Synthesis. Retrieved from [Link]

Technical Data & Safety Guide: 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a master technical document for 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester , integrating Safety Data Sheet (SDS) parameters with advanced handling protocols and synthesis context. It is designed for R&D professionals requiring actionable data beyond standard vendor listings.

Document Control:

  • Status: Research Grade (For R&D Use Only)

  • Classification: Heterocyclic Building Block / Pharmaceutical Intermediate

  • Revision: 1.0 (Current as of 2025)

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound belongs to the thiazole carboxylate class, a critical scaffold in medicinal chemistry often utilized for its bioisosteric properties in kinase inhibitors and non-purine xanthine oxidase inhibitors.

Core Identifiers
ParameterSpecification
IUPAC Name Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Common Name 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester
CAS Number 885278-51-3
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.32 g/mol
SMILES CCOC(=O)c1csc(n1)c2ccccc2C
MDL Number MFCD06738344
Physical Properties[7]
  • Appearance: Yellow liquid (Note: May crystallize to a low-melting solid upon prolonged cold storage).

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate. Immiscible in water.

  • Boiling Point: Predicted >300°C (at 760 mmHg) based on structure-activity relationship (SAR).

  • Flash Point: Predicted >110°C (Non-flammable for transport, but combustible).

Senior Scientist Note: The ethyl ester moiety at the C4 position is susceptible to hydrolysis under basic conditions. Ensure storage buffers are neutral or slightly acidic. Avoid prolonged exposure to atmospheric moisture to prevent degradation to the free acid.

Hazard Identification & Risk Assessment (GHS)

While comprehensive toxicological studies (LD50) are often absent for specific research intermediates, we apply the Precautionary Principle based on the thiazole class and ester functionality.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).[1]

  • H319: Causes serious eye irritation (Eye Irrit.[1][2][3] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[1][3]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/eye protection/face protection.[1][2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Synthesis & Manufacturing Context

Understanding the synthesis provides insight into potential impurities (e.g., unreacted thioamides or bromopyruvates). The industry-standard method for this scaffold is the Hantzsch Thiazole Synthesis .

Reaction Pathway

The formation involves the condensation of 2-methylbenzothioamide with ethyl bromopyruvate .

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the alpha-carbon of the ethyl bromopyruvate.

  • Cyclization: Intramolecular attack by the nitrogen atom on the carbonyl carbon.

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Synthesis Workflow Visualization

HantzschSynthesis Start1 2-Methylbenzothioamide (Precursor A) Inter Intermediate (Thiazoline) Start1->Inter Reflux (EtOH) Start2 Ethyl Bromopyruvate (Precursor B) Start2->Inter Product 2-(O-Tolyl)-thiazole-4-carboxylate (Final Product) Inter->Product - H₂O (Dehydration) Byprod HBr + H₂O (Byproducts) Inter->Byprod

Figure 1: Hantzsch Thiazole Synthesis pathway for the generation of the target ester.

Safe Handling & Storage Protocols

As a research chemical, this compound must be handled within a controlled laboratory environment.

Storage Requirements[1][4][9][10]
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the sulfur or hydrolysis of the ester.

  • Container: Amber glass vials (light sensitive).

Handling Workflow (Logic Tree)

The following diagram outlines the decision matrix for safe handling and spill response.

SafetyLogic Start Handling Request PPE Check PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Vent Is Fume Hood Available? PPE->Vent Proceed Proceed with Experiment Vent->Proceed Yes Stop STOP: Setup Engineering Controls Vent->Stop No Spill Spill Occurs? Proceed->Spill SpillAct Absorb with Vermiculite -> Dispose as HazMat Spill->SpillAct Yes

Figure 2: Operational safety logic for handling thiazole esters in a research setting.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the immediate goal is dilution and removal . Do not wait for symptoms to appear.

  • Eye Contact:

    • Action: Immediately flush with running water for 15 minutes.

    • Validation: Ensure eyelids are held open. If pain persists >30 mins, seek ophthalmologist.

  • Skin Contact:

    • Action: Remove contaminated clothing.[1][2][3] Wash with soap and water.[1][3][4]

    • Note: Thiazoles can be lipophilic; use plenty of soap to emulsify the compound.

  • Ingestion:

    • Action: Rinse mouth.[1][2][4] Do NOT induce vomiting (risk of aspiration). Call a Poison Center.[1][2][3]

  • Inhalation:

    • Action: Move to fresh air.[1][2][3][4] If breathing is difficult, administer oxygen (trained personnel only).

Toxicological & Ecological Insight

Structure-Activity Relationship (SAR) Toxicity

Specific toxicological data for CAS 885278-51-3 is limited. We rely on "Read-Across" data from structural analogs (e.g., Febuxostat intermediates):

  • Acute Toxicity: Likely moderate (Category 4). Thiazoles can inhibit specific metabolic enzymes (CYP450), leading to potential drug-drug interactions.

  • Sensitization: Thiazole rings are known structural alerts for skin sensitization in some contexts. Treat as a potential sensitizer.

Ecological Impact
  • Aquatic Toxicity: Esters are generally biodegradable but can be acutely toxic to aquatic life before degradation.

  • Disposal: Do not release into drains. This compound must be incinerated in a chemical waste facility equipped with afterburners and scrubbers (to handle Sulfur and Nitrogen oxides).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Thiazole Carboxylates. PubChem.[5][6][7] Retrieved January 29, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to the success of a discovery program. 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester (CAS No. 885278-51-3) is a heterocyclic compound of significant interest, embodying the versatile and biologically relevant thiazole scaffold. This guide provides an in-depth technical overview of this reagent, from its commercial availability to its application as a pivotal intermediate in the synthesis of complex molecules.

Compound Profile and Physicochemical Properties

2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester is a substituted thiazole derivative. The thiazole ring is a core structural motif found in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the H₂ receptor antagonist Nizatidine, highlighting its importance in medicinal chemistry.[1] The presence of the ortho-tolyl group and the ethyl ester functionality provides specific steric and electronic properties that can be exploited in molecular design and synthesis.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 885278-51-3[2][3]
Molecular Formula C₁₃H₁₃NO₂S[3][4]
Molecular Weight 247.32 g/mol [3][4]
Synonyms Ethyl 2-o-tolylthiazole-4-carboxylate; ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate[3]
Appearance Yellow liquid[4]
Purity Typically ≥95% (HPLC)[4]
Storage Conditions Store at 0-8 °C, in a dry, sealed place[4][5]

Commercial Sourcing and Availability

For research and development purposes, securing a reliable supply of high-purity starting materials is a critical first step. 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only price but also the availability of certificates of analysis (CoA), purity specifications, and lead times.

SupplierNotes
Santa Cruz Biotechnology, Inc. A well-known supplier of specialty biochemicals for research.[2][3]
Sigma-Aldrich (Combi-Blocks, Inc.) Offers the compound, distributed through its extensive network.
Chem-Impex International, Inc. Provides the compound with stated purity levels and storage conditions.[4]
Synblock Inc. While they list a structural isomer (p-tolyl derivative), their provision of detailed documentation (MSDS, NMR, HPLC) for similar compounds is a good benchmark for what to request from any supplier.[5]

Note: This list is not exhaustive, and availability may vary. It is recommended to contact suppliers directly for current stock and pricing information. This compound is intended for research use only and not for diagnostic or therapeutic use.[3]

Synthesis and Chemical Reactivity

The synthesis of 2-aryl-thiazole-4-carboxylic acid esters typically follows the well-established Hantzsch thiazole synthesis. This method provides a reliable and versatile route to the thiazole core.

Conceptual Synthesis Workflow

The general logic involves the condensation of a thioamide with an α-halocarbonyl compound. In this specific case, 2-methylbenzothioamide would be reacted with an ethyl 2-chloro-3-oxobutanoate or a similar α-halo-β-ketoester.

G cluster_reactants Starting Materials cluster_synthesis Reaction Sequence A o-Tolualdehyde Thioamide Step 1: Thionation Formation of 2-Methylbenzothioamide A->Thioamide B Lawesson's Reagent or P4S10 B->Thioamide C Ethyl bromopyruvate Cyclo Step 2: Hantzsch Cyclocondensation Thiazole Ring Formation C->Cyclo Thioamide->Cyclo Product Final Product: 2-(o-Tolyl)-thiazole-4- carboxylic acid ethyl ester Cyclo->Product

Caption: Generalized Hantzsch synthesis pathway for the target compound.

Experimental Causality:
  • Step 1 (Thionation): The conversion of the aldehyde (or corresponding amide) to the thioamide is the crucial first step. Lawesson's reagent is often preferred for its milder conditions and higher yields compared to phosphorus pentasulfide (P₄S₁₀). This step creates the nucleophilic sulfur required for the subsequent cyclization.

  • Step 2 (Cyclocondensation): The thioamide's sulfur atom attacks the electrophilic carbon of the ethyl bromopyruvate, initiating the condensation. The subsequent intramolecular reaction between the nitrogen and the ketone, followed by dehydration, forges the stable aromatic thiazole ring. The ethyl ester at the 4-position is carried through from the α-halocarbonyl reactant.

The ester group on the final product is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the primary alcohol, opening pathways to a diverse array of derivatives.

Applications in Research and Drug Development

The value of 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester lies in its role as a key intermediate.[4] The thiazole nucleus is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[1][6]

This specific compound serves as a building block for more complex molecules with potential therapeutic or agrochemical applications.[4][7]

G cluster_derivatization Chemical Modification cluster_applications Potential Final Applications Start 2-(o-Tolyl)-thiazole-4- carboxylic acid ethyl ester Hydrolysis Saponification (e.g., LiOH, H₂O) -> Carboxylic Acid Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) -> Primary Alcohol Start->Reduction Material Material Science (e.g., Dyes, Polymers) Start->Material Amidation Amide Coupling (e.g., HATU, Amine) -> Amide Derivatives Hydrolysis->Amidation Pharma Bioactive Molecules (e.g., Kinase Inhibitors, Antimicrobial Agents) Amidation->Pharma Screening Library Agro Agrochemicals (e.g., Fungicides, Herbicides) Amidation->Agro Lead Optimization Reduction->Pharma

Caption: Role as a versatile intermediate for diverse applications.

Field-Proven Insights:
  • Pharmaceuticals: The carboxylic acid derivative (obtained after hydrolysis) is a prime candidate for amide coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold by introducing a variety of amine-containing fragments, a common strategy in lead optimization for drug discovery.[4]

  • Agrochemicals: Thiazole derivatives are utilized in the development of fungicides and pesticides.[4][8] This compound can serve as a precursor for creating novel agrochemicals by modifying the ester group to modulate properties like solubility, stability, and biological target affinity.[7]

  • Material Science: The stable, aromatic nature of the thiazole ring also lends itself to applications in the development of dyes, pigments, and advanced polymers.[4]

Quality Control and Analytical Validation

Ensuring the identity and purity of a starting material is a non-negotiable aspect of scientific integrity. A supplier's CoA should be corroborated with in-house analytical testing.

Standard QC Workflow

A self-validating protocol for this compound would involve a multi-pronged analytical approach.

G cluster_tests Analytical Tests Sample Incoming Sample Batch HPLC HPLC-UV (Purity Assessment, >95%) Sample->HPLC NMR ¹H and ¹³C NMR (Structural Confirmation) Sample->NMR MS LC-MS (Molecular Weight Verification) Sample->MS Report Certificate of Analysis (CoA) - Purity - Identity - MW HPLC->Report NMR->Report MS->Report Decision Batch Release (Pass/Fail) Report->Decision

Caption: A typical quality control workflow for chemical reagents.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of an organic compound. A reversed-phase method with UV detection would quantify the main peak area relative to any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR would show characteristic signals for the aromatic protons (on both the tolyl and thiazole rings), the ethyl group (a quartet and a triplet), and the methyl group on the tolyl ring.

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the compound (247.32 g/mol ), providing definitive evidence of its identity.[3][4]

By performing these orthogonal analyses, a researcher can have high confidence in the quality of the material before committing it to complex, multi-step synthetic campaigns.

References

  • 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester - BuyersGuideChem. Available from: [Link]

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. PubMed Central. Available from: [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. Available from: [Link]

  • 1H-[2][3][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available from: [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. Available from: [Link]

  • The pharmacology of basic esters of thiazole carboxylic acids. - SciSpace. Available from: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif that forms the structural core of numerous biologically active compounds and functional materials.[1][2] Its presence in natural products like Vitamin B1 (Thiamine) and various antibiotics underscores its fundamental role in biochemistry. In synthetic chemistry, thiazole derivatives are indispensable building blocks, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] The target molecule of this guide, 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester, is a valuable intermediate used in the development of novel therapeutic agents, agrochemicals, and dyes.[4][5][6] This document provides a detailed exploration of its synthesis, grounded in established chemical principles and field-proven methodologies.

Strategic Analysis of the Synthesis Pathway

The construction of the 2,4-disubstituted thiazole core is most reliably achieved through the renowned Hantzsch thiazole synthesis, first reported in 1887.[7] This classic yet powerful method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[7][8][9] For the synthesis of ethyl 2-(o-tolyl)thiazole-4-carboxylate, this strategy translates into a robust two-stage process:

  • Thionation: Conversion of a readily available carboxamide (2-methylbenzamide) into its corresponding thioamide (2-methylbenzenecarbothioamide).

  • Cyclization: The Hantzsch reaction between the synthesized thioamide and ethyl bromopyruvate to construct the target thiazole ring.

This approach is favored for its high efficiency, regioselectivity, and the commercial availability of the starting materials. The critical step is the initial thionation, for which Lawesson's Reagent is the modern choice, offering significant advantages over harsher, classical reagents like phosphorus pentasulfide (P₄S₁₀).[10][11] Lawesson's Reagent operates under milder conditions, generally providing cleaner reactions and higher yields.[10]

Visualizing the Synthetic Workflow

The overall process can be streamlined into two distinct, high-yielding transformations.

G cluster_0 PART 1: Thionation cluster_1 PART 2: Hantzsch Cyclization A 2-Methylbenzamide B 2-Methylbenzenecarbothioamide A->B  Lawesson's Reagent  Toluene, Reflux D 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester B->D  Ethanol, Reflux C Ethyl Bromopyruvate C->D

Caption: Overall two-step synthesis workflow.

Part 1: Thionation with Lawesson's Reagent

Mechanistic Insight

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a superior thionating agent for converting carbonyls, particularly amides, into thiocarbonyls.[10][12] In solution, it exists in equilibrium with a more reactive dithiophosphine ylide. The reaction proceeds through a [2+2] cycloaddition between the amide's carbonyl group and the ylide, forming a transient thiaoxaphosphetane intermediate.[10] The driving force for the reaction is the subsequent cycloreversion, which yields the desired thioamide and a highly stable P=O bond-containing byproduct.[10] This process is efficient and selective for amides over esters under controlled conditions.[11]

Detailed Experimental Protocol: Synthesis of 2-Methylbenzenecarbothioamide

Materials & Reagents:

  • 2-Methylbenzamide

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

ReagentFormulaMW ( g/mol )M.P. (°C)Notes
2-MethylbenzamideC₈H₉NO135.16144-148Starting Material
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.47228-231Thionating Agent
TolueneC₇H₈92.14-95Anhydrous Solvent

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylbenzamide (1.0 eq). Suspend the amide in anhydrous toluene (approx. 10 mL per 1 g of amide).

  • Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the suspension. Note: While a 2:1 molar ratio of amide to LR is stoichiometric, using a slight excess of amide can ensure full consumption of the more difficult-to-remove LR.

  • Thionation: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude thioamide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methylbenzenecarbothioamide as a crystalline solid.

Part 2: Hantzsch Thiazole Synthesis

Mechanistic Insight

The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone (ethyl bromopyruvate), displacing the bromide ion. This forms an acyclic intermediate which then undergoes intramolecular cyclization via attack of the nitrogen atom onto the carbonyl carbon. The resulting tetrahedral intermediate, a 4-hydroxythiazoline, readily dehydrates under the reaction conditions to yield the final, stable aromatic thiazole ring.[7]

Visualizing the Hantzsch Reaction Mechanism

G Thioamide R-C(=S)NH₂ Intermediate1 [R-C(S-CH₂-C(=O)R')=NH₂]⁺ Br⁻ (Acyclic Intermediate) Thioamide->Intermediate1 Nucleophilic Attack (S on CH₂) Displacement of Br⁻ Haloketone Br-CH₂-C(=O)R' Thiazoline 4-Hydroxy-Thiazoline Intermediate Intermediate1->Thiazoline Intramolecular Cyclization (N on C=O) Thiazole Final Aromatic Thiazole Thiazoline->Thiazole Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Materials & Reagents:

  • 2-Methylbenzenecarbothioamide (from Part 1)

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

ReagentFormulaMW ( g/mol )B.P. (°C)Notes
2-MethylbenzenecarbothioamideC₈H₉NS151.23-Synthesized Intermediate
Ethyl bromopyruvateC₅H₇BrO₃195.0195-100 (12 mmHg)α-haloketone
EthanolC₂H₅OH46.0778.37Solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-methylbenzenecarbothioamide (1.0 eq) in anhydrous ethanol (approx. 15 mL per 1 g of thioamide).

  • Reagent Addition: Add ethyl bromopyruvate (1.0-1.1 eq) to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78°C) and maintain for 2-6 hours. Monitor the reaction by TLC for the disappearance of the thioamide.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization & Precipitation: Slowly add saturated NaHCO₃ solution to the stirred mixture until the pH is neutral (pH ~7). This neutralizes the HBr byproduct and precipitates the free base form of the product.[13]

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to afford 2-(o-tolyl)-thiazole-4-carboxylic acid ethyl ester as a pure crystalline solid.

Conclusion

This two-step sequence, leveraging a modern thionation method followed by the classic Hantzsch cyclization, provides a reliable and scalable route to 2-(o-tolyl)-thiazole-4-carboxylic acid ethyl ester. The protocols described herein are robust and based on well-established chemical transformations, offering a clear pathway for researchers in drug discovery and chemical development to access this valuable synthetic intermediate. Careful execution of the described workup and purification steps is critical to achieving high purity of the final compound.

References

  • Organic Chemistry Portal. Lawesson's Reagent . [Link]

  • Reddy, K. R., et al. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides . The Journal of Organic Chemistry. [Link]

  • Ozturk, T., et al. Use of Lawesson's Reagent in Organic Syntheses . ResearchGate. [Link]

  • Kiryanov, A. A., et al. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation . ACS Publications. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation . [Link]

  • ResearchGate. Synthesis of thiazole derivatives . [Link]

  • Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. [Link]

  • Sahu, J. K., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities . MDPI. [Link]

  • Academia.edu. Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues . [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PMC. [Link]

  • ResearchGate. Hantzsch thiazole synthesis . [Link]

  • Bîcu, E., et al. (2023). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate . MDPI. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis . [Link]

  • Abd El-All, A. S., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents . PMC. [Link]

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions . [Link]

  • PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate . [Link]

Sources

The 2-Aryl-Thiazole Scaffold: From Hantzsch to C-H Activation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-thiazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. From its initial synthesis by Arthur Hantzsch in 1887 to its central role in modern oncology (Dasatinib) and metabolic therapeutics (Febuxostat), this heterocycle has evolved from a dye intermediate to a cornerstone of structure-based drug design (SBDD). This technical guide analyzes the synthetic evolution, pharmacophore properties, and application of 2-aryl-thiazoles in contemporary drug discovery.[1]

Part 1: The Chemical Foundation

The Hantzsch Thiazole Synthesis (1887)

The genesis of thiazole chemistry lies in the condensation of


-haloketones with thioamides.[2] This reaction, discovered by Arthur Hantzsch, remains the industrial standard for generating the thiazole core due to its reliability and the availability of starting materials.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by an intramolecular condensation of the amine onto the carbonyl. The final step involves dehydration to aromatize the system.

DOT Diagram 1: Hantzsch Synthesis Mechanism

HantzschMechanism Start Reagents: Thioamide + α-Haloketone Inter1 Intermediate 1: S-Alkylation (Thioimidate) Start->Inter1 Nucleophilic Attack (S -> C) Inter2 Intermediate 2: Hydroxy-thiazoline (Cyclization) Inter1->Inter2 N-Attack on Carbonyl Product Final Product: 2-Aryl-Thiazole (Aromatization) Inter2->Product - H2O (Dehydration)

Figure 1: Step-wise mechanistic flow of the classical Hantzsch condensation.

Part 2: Synthetic Evolution & Methodologies

While the Hantzsch synthesis is robust, it suffers from regioselectivity issues when using asymmetrical ketones and generates stoichiometric waste. Modern drug discovery demands methods that allow late-stage functionalization (LSF) of the thiazole core.

Comparative Analysis of Synthetic Routes
FeatureHantzsch SynthesisSuzuki-Miyaura CouplingDirect C-H Arylation
Primary Bond Formed Heterocycle ConstructionC2-Aryl (C-C)C2-Aryl (C-C)
Precursors

-haloketone + Thioamide
2-Halothiazole + Boronic AcidThiazole + Aryl Halide
Atom Economy Low (Leaving groups lost)Moderate (Boronic waste)High (Base + HX byproduct)
Regioselectivity Dictated by ketoneDictated by halogen positionDictated by C-H acidity (C2 > C5)
Utility Core scaffold synthesisLibrary generationLate-stage functionalization
Advanced Protocol: Copper-Catalyzed C-H Arylation

Direct C-H activation is the current "green" standard for appending aryl groups to the thiazole 2-position, avoiding pre-functionalized organometallics.

Target: Synthesis of 2-(4-methoxyphenyl)thiazole. Reference: Adapted from Do et al., J. Am. Chem. Soc. 2007. [1]

Reagents & Conditions:

  • Substrate: Thiazole (1.0 equiv)

  • Coupling Partner: 4-Iodoanisole (1.2 equiv)

  • Catalyst: CuI (Copper(I) iodide) (20 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (Lithium tert-butoxide) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide), anhydrous

  • Temperature: 140°C

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and purge with Argon for 15 minutes.

  • Reagent Addition: Add CuI (0.2 mmol), 1,10-phenanthroline (0.2 mmol), and

    
     (2.0 mmol) to the tube.
    
  • Substrate Introduction: Add 4-iodoanisole (1.2 mmol) and thiazole (1.0 mmol) via syringe. Add DMF (5 mL).

  • Reaction: Seal the tube and heat to 140°C in an oil bath for 12–24 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a Celite pad to remove inorganic salts.

  • Purification: Wash the filtrate with brine (3x), dry over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Why this works: The C2 proton of thiazole is the most acidic (


), allowing for selective deprotonation/cupration compared to the C5 position.

Part 3: Medicinal Chemistry & Case Studies

The 2-aryl-thiazole scaffold is not merely a linker; it is an active pharmacophore. The nitrogen atom (N3) acts as a hydrogen bond acceptor, while the sulfur atom modulates lipophilicity and electronic distribution.

Case Study: Dasatinib (Sprycel)

Target: BCR-ABL and Src Family Kinases (SFKs). Indication: Chronic Myeloid Leukemia (CML).[3]

Discovery Logic: Bristol-Myers Squibb (BMS) researchers identified 2-aminothiazole as a critical template.[4] The 2-amino group forms a key hydrogen bond with the "gatekeeper" residue (Thr315 in Abl, though Dasatinib is active against many mutations, it struggles with T315I). The thiazole ring orients the attached aryl groups to occupy the hydrophobic pockets of the kinase ATP-binding site. [2]

DOT Diagram 2: Dasatinib Structure-Activity Relationship (SAR)

DasatinibSAR Hit Hit: 2-Aminothiazole (Weak Src Inhibition) Mod1 Modification 1: Amide Linker Addition (Increases H-bonding) Hit->Mod1 Library Expansion Mod2 Modification 2: 2-Chloro-6-methylphenyl group (Hydrophobic Pocket Fill) Mod1->Mod2 Selectivity Optimization Final Drug: Dasatinib (Dual Src/Abl Inhibitor IC50 < 1 nM) Mod2->Final PK/Solubility Tuning

Figure 2: The evolutionary SAR pathway from a simple aminothiazole hit to the potent kinase inhibitor Dasatinib.

Case Study: Febuxostat (Uloric/Adenuric)

Target: Xanthine Oxidase (XO).[5][6][7][8][9] Indication: Hyperuricemia (Gout).[5][6][7][8][9]

Mechanism: Unlike Allopurinol (a purine analog), Febuxostat is a non-purine selective inhibitor. The 2-aryl-thiazole core occupies the channel leading to the molybdenum active site of XO. The thiazole ring provides rigid orientation, allowing the cyano-phenyl group to form pi-stacking interactions with phenylalanine residues (Phe914) in the enzyme channel. [3]

Part 4: Future Outlook

The 2-aryl-thiazole scaffold is currently experiencing a renaissance in Targeted Protein Degradation (TPD) .

  • PROTACs: The scaffold is increasingly used as a rigid linker or as part of the Warhead to recruit E3 ligases (e.g., VHL ligands often contain thiazole-like motifs).

  • Covalent Inhibitors: Introduction of acrylamide "warheads" onto the 2-aryl-thiazole core allows for irreversible binding to cysteines in kinases, overcoming resistance mutations.

References

  • Do, H. Q., & Daugulis, O. (2007).[10] Copper-catalyzed arylation of heterocycle C-H bonds.[10][11] Journal of the American Chemical Society, 129(41), 12404-12405. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

  • Okamoto, K., et al. (2003). Formation of a novel non-purine xanthine oxidase inhibitor, febuxostat (TMX-67), from its prodrug in the liver. Bioorganic & Medicinal Chemistry Letters, 13(21), 3743-3746. Link

  • Hantzsch, A. (1887).[2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(Aryl)thiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a prominent scaffold in a wide array of biologically active molecules, exhibiting properties that include antibacterial, antifungal, anti-inflammatory, and anticancer activities. The ethyl 2-(aryl)thiazole-4-carboxylate framework, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic analysis is paramount for the successful development of these compounds.

The Structural Framework

Before delving into the spectroscopic data, it is crucial to understand the core structure and numbering of the ethyl 2-(aryl)thiazole-4-carboxylate system.

Caption: Core structure of ethyl 2-(aryl)thiazole-4-carboxylate.

This guide will systematically dissect the characteristic spectroscopic signatures of this scaffold, providing a robust framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For ethyl 2-(aryl)thiazole-4-carboxylates, both ¹H and ¹³C NMR provide invaluable information.

¹H NMR Spectroscopy

The proton NMR spectrum of a typical ethyl 2-(aryl)thiazole-4-carboxylate will exhibit distinct signals corresponding to the ethyl ester, the thiazole proton, and the protons of the aryl substituent.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program is typically sufficient. Key acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

Interpretation of Key ¹H NMR Signals:

Proton(s) Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Ethyl -CH₃1.2-1.4Triplet (t)~7.1This upfield signal is characteristic of the methyl group of the ethyl ester, coupled to the adjacent methylene group.
Ethyl -CH₂-4.2-4.4Quartet (q)~7.1The methylene protons are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons.
Thiazole H-57.8-8.2Singlet (s)N/AThis is a key diagnostic signal for the 4-carboxy-substituted thiazole ring. Its downfield shift is due to the anisotropic effect of the thiazole ring and the electron-withdrawing ester group.
Aryl Protons7.0-8.5Multiplet (m)VariesThe chemical shifts and splitting patterns of the aryl protons will depend on the substitution pattern of the aromatic ring.

For example, in ethyl 2-(2-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate, the ethyl ester protons appear as a triplet at 1.282 ppm and a quartet at 4.241 ppm, with a coupling constant of 7.00 Hz. The thiazole proton is observed as a singlet at 7.774 ppm[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition

The sample preparation is identical to that for ¹H NMR. For data acquisition, a proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Interpretation of Key ¹³C NMR Signals:

Carbon(s) Typical Chemical Shift (δ, ppm) Notes
Ethyl -CH₃~14The upfield signal corresponding to the methyl carbon of the ethyl ester.
Ethyl -CH₂-~61The methylene carbon, deshielded by the adjacent oxygen atom.
Thiazole C-5115-125
Thiazole C-4145-150This carbon is significantly downfield due to the attachment of the electron-withdrawing carboxylate group.
Thiazole C-2160-170The most downfield of the thiazole ring carbons, influenced by the two adjacent heteroatoms and the aryl substituent.
Ester C=O160-165The carbonyl carbon of the ethyl ester.
Aryl Carbons125-150The chemical shifts will vary depending on the substituents on the aryl ring.

In the case of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, the ethoxy carbons are observed at 14.6 and 60.9 ppm. The thiazole C-4 and C-2 are found at 143.3 and 168.2 ppm, respectively, while the ester carbonyl appears at 161.7 ppm[2].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Sample Preparation and Acquisition

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Interpretation of Key IR Absorptions:

Functional Group Typical Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (if present at C2)3300-3500Medium-StrongFor 2-amino substituted derivatives.
C-H Stretch (Aromatic)3000-3100Medium-Weak
C-H Stretch (Aliphatic)2850-3000Medium-WeakFrom the ethyl group.
C=O Stretch (Ester)1700-1730StrongThis is a prominent and diagnostic peak.
C=N and C=C Stretch (Thiazole & Aryl)1500-1650Medium-StrongA series of bands corresponding to the ring stretching vibrations.
C-O Stretch (Ester)1100-1300StrongTwo bands are often observed.

For a series of ethyl 2-(substituted)thiazole-4-carboxylates, characteristic IR bands were observed for the C=O stretch of the ester group around 1722-1739 cm⁻¹[3].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a common and soft ionization technique suitable for these compounds, often yielding the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Interpretation of Mass Spectra:

  • Molecular Ion Peak (M⁺) or Protonated Molecule ([M+H]⁺): This peak provides the molecular weight of the compound. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate shows a protonated molecule at m/z 187[4][5].

  • Isotope Peaks: The presence of sulfur in the thiazole ring will give rise to a characteristic M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak, which is a useful diagnostic feature.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty rearrangement.

Synthesis and Characterization Workflow

The spectroscopic characterization is an integral part of the synthesis and purification workflow for ethyl 2-(aryl)thiazole-4-carboxylates.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Reactants Thioamide + Ethyl Bromopyruvate Reaction Hantzsch Thiazole Synthesis Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization / Chromatography Crude->Purification Pure Pure Compound Purification->Pure NMR ¹H & ¹³C NMR Pure->NMR IR FTIR Pure->IR MS Mass Spectrometry Pure->MS Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A typical workflow for the synthesis and characterization of ethyl 2-(aryl)thiazole-4-carboxylates.

A common synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, in this case, ethyl bromopyruvate[1][2]. After synthesis and purification, the combination of NMR, IR, and MS allows for the unequivocal confirmation of the target structure.

Conclusion

The spectroscopic analysis of ethyl 2-(aryl)thiazole-4-carboxylates is a multi-faceted process that relies on the synergistic interpretation of data from various techniques. A thorough understanding of the characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, as outlined in this guide, is essential for researchers in the field of medicinal chemistry and drug development. By following the described protocols and interpretative guidelines, scientists can confidently elucidate the structures of novel thiazole derivatives and ensure their purity, paving the way for further biological evaluation.

References

  • Vertex AI Search. (n.d.). Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum.
  • MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • PMC. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.
  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Arylthiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence in natural products like vitamin B1 (thiamine) and penicillins highlights its fundamental role in biological processes. The specific derivative, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, serves as a crucial building block in medicinal chemistry and agrochemical development.[2] Its structural features—a substituted aryl group at the 2-position and a versatile ester functional group at the 4-position—make it an ideal intermediate for creating more complex molecular architectures with potential therapeutic value.[2]

The most reliable and time-tested method for constructing this class of compounds is the Hantzsch Thiazole Synthesis, first described in 1887.[3] This reaction involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent.[3][4] It is renowned for its efficiency, simplicity, and generally high yields.[1] This guide provides a comprehensive overview of the synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, including the preparation of key precursors and a detailed protocol for the final cyclization, grounded in established chemical principles.

Overall Synthetic Workflow

The synthesis is a two-stage process. First, the two primary precursors, o-tolylthioamide and ethyl 2-chloro-3-oxopropanoate , are prepared. These intermediates are then coupled in the final step via the Hantzsch reaction to yield the target molecule.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis o_toluamide o-Toluamide thioamide o-Tolylthioamide o_toluamide->thioamide Thionation lawesson Lawesson's Reagent lawesson->thioamide final_product 2-(O-Tolyl)-thiazole-4- carboxylic acid ethyl ester thioamide->final_product Hantzsch Cyclocondensation diethyl_oxalate Diethyl Oxalate ketoester Ethyl 2-oxobutanoate diethyl_oxalate->ketoester grignard 1. EtMgBr 2. H3O+ grignard->ketoester chloro_ketoester Ethyl 2-chloro-3-oxopropanoate ketoester->chloro_ketoester Chlorination socl2 SOCl2 socl2->chloro_ketoester chloro_ketoester->final_product

Caption: Overall synthetic workflow for the target molecule.

Synthesis of Key Precursors

Protocol for o-Tolylthioamide Synthesis

The conversion of an amide to a thioamide is a classic transformation. While various thionating agents exist, Lawesson's reagent is highly effective for this purpose.

Reaction: o-Toluamide to o-Tolylthioamide

Principle: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) efficiently replaces the carbonyl oxygen of the amide with sulfur. The reaction is typically performed in an anhydrous, high-boiling solvent like toluene or xylene.

Materials:

  • o-Toluamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-toluamide (1 equivalent) and Lawesson's reagent (0.5 equivalents).

  • Add anhydrous toluene to the flask (approx. 5-10 mL per gram of amide).

  • Heat the reaction mixture to reflux (approx. 110°C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude thioamide.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure o-tolylthioamide.

Protocol for Ethyl 2-chloro-3-oxopropanoate Synthesis

This α-halo-β-ketoester is a critical component for the Hantzsch synthesis.[5] A reliable two-step method starts from diethyl oxalate.[6]

Reaction: Diethyl Oxalate to Ethyl 2-chloro-3-oxopropanoate

Principle: The first step is a nucleophilic substitution on diethyl oxalate using a Grignard reagent to form an α-ketoester.[6] The second step involves the chlorination of the α-position using sulfuryl chloride (SO₂Cl₂).[6]

Materials:

  • Diethyl Oxalate

  • Magnesium turnings

  • Ethyl bromide (Bromoethane)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • 10% Hydrochloric Acid (HCl)

Procedure:

Step 1: Synthesis of Ethyl 2-oxobutanoate [6]

  • Prepare a Grignard reagent by reacting magnesium turnings with ethyl bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve diethyl oxalate (1 equivalent) in anhydrous THF and cool the solution to -10°C.

  • Slowly add the prepared Grignard reagent to the diethyl oxalate solution, maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding 10% HCl solution.

  • Extract the aqueous layer with an organic solvent like diethyl ether or DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain pure ethyl 2-oxobutanoate.

Step 2: Synthesis of Ethyl 2-chloro-3-oxopropanoate [6]

  • Dissolve the ethyl 2-oxobutanoate (1 equivalent) from the previous step in DCM and cool the solution to 0°C.

  • Slowly add sulfuryl chloride (1 equivalent) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Concentrate the solution under reduced pressure to remove the solvent and excess SO₂Cl₂, yielding the crude product, which is often used in the next step without further purification.

The Hantzsch Thiazole Synthesis: Mechanism and Protocol

Principle: The Hantzsch synthesis is a classic cyclization reaction.[7] The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction.[1]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.[1][8]

  • Dehydration: The resulting heterocyclic intermediate, a thiazoline, undergoes dehydration to form the stable, aromatic thiazole ring.[8]

G Thioamide o-Tolylthioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloester Ethyl 2-chloro-3-oxopropanoate Haloester->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Final Thiazole Product Intermediate2->Product 3. Dehydration

Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.

Detailed Protocol for 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Materials:

  • o-Tolylthioamide (1 equivalent)

  • Ethyl 2-chloro-3-oxopropanoate (1 equivalent)

  • Ethanol (or Methanol)

  • Triethylamine (Et₃N, optional, 1.1 equivalents)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine o-tolylthioamide (1 equivalent) and ethyl 2-chloro-3-oxopropanoate (1 equivalent).[1]

  • Add ethanol (5-10 mL per mmol of thioamide) and a stir bar.

  • (Optional) If desired, add triethylamine to act as a base to neutralize the HCl formed during the reaction. This can sometimes improve yields and reduce side reactions.

  • Heat the mixture with stirring. A temperature of 60-80°C is typically sufficient. A simple hot plate can be used.[1]

  • Stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Summary of Reaction Parameters and Optimization

The Hantzsch synthesis is robust, but conditions can be optimized for maximum yield.[9] The reaction is generally second-order, dependent on the concentration of both the thioamide and the α-halo ketone.[7][10]

ParameterTypical ConditionsRationale & Optimization Insights
Solvent Ethanol, Methanol, AcetonitrileProtic solvents like ethanol can facilitate proton transfer steps. Acetonitrile is a good polar aprotic alternative. The choice can affect reaction rate and product solubility.
Temperature Room Temp. to Reflux (60-100°C)Increased temperature accelerates the reaction but can also lead to side products. Starting at a moderate temperature (e.g., 60°C) is advisable.
Base (Optional) Triethylamine, Pyridine, K₂CO₃A non-nucleophilic base can trap the generated HCl/HBr, driving the reaction forward. Its use is recommended if the thioamide or product is acid-sensitive.
Reaction Time 30 min - 4 hoursMonitor by TLC to avoid prolonged heating, which may cause degradation. The reaction is often complete within a few hours.[1]
Stoichiometry 1:1 to 1:1.2 (Thioamide:Haloester)A slight excess of the more volatile or less stable reactant can be used to ensure complete conversion of the more valuable starting material.

Safety Precautions

  • Thionating Agents: Lawesson's reagent and P₄S₁₀ are toxic and release foul-smelling sulfur compounds. Handle them in a well-ventilated fume hood.

  • α-Haloketones: Compounds like ethyl 2-chloro-3-oxopropanoate are lachrymators and skin irritants. Always wear gloves, safety glasses, and a lab coat.

  • Reagents: Sulfuryl chloride and Grignard reagents are highly reactive and moisture-sensitive. Use appropriate handling techniques under an inert atmosphere.

  • Solvents: Use flammable solvents like THF, ethanol, and ethyl acetate with appropriate precautions away from ignition sources.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of thiols. Available from: [Link]

  • ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

  • RSC Publishing. A panoramic view on synthetic applications of α-oxothioamides. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]

  • MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available from: [Link]

  • Rasayan Journal. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Available from: [Link]

  • ResearchGate. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available from: [Link]

  • ResearchGate. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available from: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate. Available from: [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Fungicides from 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of potential novel fungicides derived from the versatile starting material, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. The thiazole scaffold is a well-established pharmacophore in a variety of biologically active agents, including potent fungicides.[1][2] This guide details two primary synthetic pathways originating from the title ester: the synthesis of a library of N-aryl carboxamides and the synthesis of a carbohydrazide and its subsequent derivatives. Each protocol is presented with an in-depth explanation of the chemical transformations, causality behind experimental choices, and methods for characterization. Furthermore, we discuss the structure-activity relationships (SAR) of related compounds to provide a rationale for the design of these potential new fungicidal agents.

Introduction: The Thiazole Moiety in Modern Fungicide Development

The five-membered heterocyclic thiazole ring is a cornerstone in the development of numerous therapeutic and agrochemical agents.[1] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a multitude of chemical interactions and modifications, making it a privileged scaffold in medicinal and agricultural chemistry.[1] In the realm of fungicides, thiazole derivatives have demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi.[3][4] Their mechanisms of action are varied, with some inhibiting key fungal enzymes, while others disrupt cell membrane integrity.[5][6]

The starting material, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, represents a strategic precursor for the development of new fungicidal candidates. The tolyl group at the 2-position and the reactive ester at the 4-position provide distinct sites for chemical modification to explore and optimize antifungal activity. This application note will focus on the conversion of the ethyl ester into two key classes of derivatives: carboxamides and carbohydrazides, both of which are known to be present in biologically active molecules.[7][8]

Synthetic Pathways and Protocols

The overall synthetic strategy is to leverage the reactivity of the ethyl ester at the C4 position of the thiazole ring. Two primary pathways will be detailed:

  • Pathway A: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various anilines to generate a library of N-aryl-2-(O-Tolyl)-thiazole-4-carboxamides.

  • Pathway B: Direct hydrazinolysis of the ethyl ester to form 2-(O-Tolyl)-thiazole-4-carbohydrazide, a key intermediate for further derivatization.

Synthesis_Pathways Start 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester Acid 2-(O-Tolyl)-thiazole-4-carboxylic acid Start->Acid Pathway A: Hydrolysis Hydrazide 2-(O-Tolyl)-thiazole-4-carbohydrazide Start->Hydrazide Pathway B: Hydrazinolysis Amides N-Aryl-2-(O-Tolyl)-thiazole-4-carboxamides Acid->Amides Amide Coupling Hydrazones Hydrazone Derivatives Hydrazide->Hydrazones Condensation

Caption: Synthetic routes from the starting ester.

Pathway A: Synthesis of N-Aryl-2-(O-Tolyl)-thiazole-4-carboxamides

This pathway involves a two-step process: hydrolysis of the starting ester to the carboxylic acid, followed by amide bond formation.

The saponification of the ethyl ester to its corresponding carboxylic acid is a fundamental step. A basic hydrolysis using sodium hydroxide is a standard and effective method.

Protocol 1: Hydrolysis

  • Dissolution: Dissolve 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.5 eq, e.g., 10% w/v) to the solution.[7]

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly add a dilute hydrochloric acid solution (e.g., 2M HCl) to acidify the mixture to a pH of approximately 3-4.[7] This will precipitate the carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 2-(O-Tolyl)-thiazole-4-carboxylic acid.

Causality Behind Experimental Choices:

  • The use of a co-solvent system (ethanol/water) ensures the solubility of both the organic ester and the inorganic base.

  • Refluxing provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

  • Acidification is crucial to protonate the carboxylate salt formed during the basic hydrolysis, rendering the carboxylic acid insoluble in the aqueous medium and allowing for its isolation.

The synthesized carboxylic acid can be coupled with a variety of substituted anilines to generate a library of carboxamides. The use of a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is an efficient method for amide bond formation.

Protocol 2: Amide Coupling

  • Reactant Mixture: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(O-Tolyl)-thiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Coupling Agents: Add EDCI (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-2-(O-Tolyl)-thiazole-4-carboxamide.

Causality Behind Experimental Choices:

  • Anhydrous conditions are essential as water can hydrolyze the activated carboxylic acid intermediate and reduce the yield of the desired amide.

  • EDCI is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • DMAP acts as a catalyst by forming a more reactive acylpyridinium intermediate, accelerating the reaction.

  • The aqueous work-up removes the water-soluble byproducts of the coupling reaction and any unreacted starting materials.

Pathway B: Synthesis of 2-(O-Tolyl)-thiazole-4-carbohydrazide

The direct conversion of the ethyl ester to the corresponding carbohydrazide is achieved through hydrazinolysis. This intermediate is a valuable building block for the synthesis of various heterocyclic systems and hydrazone derivatives.

Protocol 3: Hydrazinolysis

  • Reactant Mixture: To a solution of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield 2-(O-Tolyl)-thiazole-4-carbohydrazide. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with a suitable solvent like diethyl ether or recrystallized.

Causality Behind Experimental Choices:

  • An excess of hydrazine hydrate is used to drive the reaction to completion.

  • Ethanol is a good solvent for both the starting ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction.

  • The carbohydrazide product is generally less soluble in ethanol than the starting ester, allowing for easy isolation by precipitation upon cooling.

Structure-Activity Relationship (SAR) and Potential for Fungicidal Activity

While specific antifungal data for the derivatives of 2-(O-Tolyl)-thiazole-4-carboxylic acid is not extensively available, we can extrapolate from the literature on analogous compounds to guide the design of a potent fungicide library.

Table 1: Antifungal Activity of Structurally Related Thiazole Derivatives

Compound ClassR Group on N-phenyl (Carboxamides) or HydrazideExemplary Fungal StrainMIC (µg/mL)Reference
Thiazole Carboxamide2-F, 3-F, 2,4,5-FBotrytis cinerea-[9]
Thiazole Carboxamide4-ClBotrytis cinerea-[9]
Pyrazole-Thiazole Carboxamide-Rhizoctonia cerealis5.11 - 8.14[7]
Hydrazinyl-ThiazoleCyclopropylmethylideneCandida albicans0.008 - 7.81[10]
2-Aryl-ThiadiazoleNitroarylCandida spp.0.048 - 3.12[11]

Note: The table presents data for analogous compounds to illustrate potential structure-activity relationships. The activity of the proposed derivatives will need to be determined experimentally.

From the available data, several key SAR insights can be drawn:

  • N-Aryl Carboxamides: The substitution pattern on the N-phenyl ring of the carboxamide is critical for antifungal activity. Electron-withdrawing groups, such as fluorine and chlorine, have been shown to enhance fungicidal effects in related thiazole and pyrazole carboxamides.[9] This suggests that synthesizing a library of N-aryl carboxamides with varying halogen and trifluoromethyl substitutions on the phenyl ring is a promising strategy.

  • Hydrazinyl Derivatives: Hydrazinyl-thiazole derivatives have demonstrated very potent antifungal activity, with MIC values in the low µg/mL range against pathogenic yeasts like Candida albicans.[10] This highlights the potential of the 2-(O-Tolyl)-thiazole-4-carbohydrazide as a potent fungicide itself or as an intermediate for further derivatization, for example, through condensation with various aldehydes and ketones to form hydrazones.

Experimental Workflow and Characterization

A robust experimental workflow is essential for the successful synthesis and characterization of the target compounds.

Experimental_Workflow Start Synthesis Protocol TLC Reaction Monitoring (TLC) Start->TLC Workup Aqueous Work-up / Extraction TLC->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Structural Characterization Purification->Characterization Bioassay Antifungal Bioassay Purification->Bioassay NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR FT-IR Spectroscopy Characterization->IR

Caption: General experimental workflow.

Characterization:

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized molecules.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches in the carboxamide derivatives, and the N-H stretches in the carbohydrazide.

Conclusion

The protocols and strategies outlined in this application note provide a solid foundation for the synthesis of novel fungicidal candidates from 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. By systematically exploring the chemical space around the thiazole-4-carboxamide and thiazole-4-carbohydrazide scaffolds, researchers can develop new and effective agents to combat fungal pathogens in agriculture and medicine. The provided insights into structure-activity relationships from related compound classes offer a rational basis for the design of a targeted library of derivatives with a high potential for potent antifungal activity.

References

  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 1-15. [Link]

  • Završnik, D., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(16), 4983. [Link]

  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(4), 267–275. [Link]

  • Desai, N. C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10851. [Link]

  • Lamberth, C., et al. (2015). Synthesis and fungicidal activity of N-thiazol-4-yl-salicylamides, a new family of anti-oomycete compounds. Bioorganic & Medicinal Chemistry, 23(8), 1845-1853. [Link]

  • Foroumadi, A., et al. (1999). Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives. Arzneimittelforschung, 49(12), 1035-1038. [Link]

  • Fan, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Medicinal Chemistry Research, 30(4), 953-961. [Link]

  • Liu, H. L., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. [Link]

  • Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(4), 267-275. [Link]

  • Liu, H. L., Li, Z., & Anthonsen, T. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1348-1365. [Link]

  • Wang, M., et al. (2019). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Molecules, 24(14), 2619. [Link]

  • Desai, N. C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10851. [Link]

  • Jupitan, K., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(21), 7434. [Link]

  • El-Sayed, M. A. A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 653. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. [Link]

  • Li, Y., et al. (2020). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 22(1), 85-94. [Link]

  • Završnik, D., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(16), 4983. [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents Based on 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The thiazole ring is a key structural motif in several clinically approved drugs.[3] This document provides a comprehensive guide for researchers on the synthesis, characterization, and evaluation of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester as a potential antimicrobial agent.

The rationale for investigating the 2-(O-Tolyl) substitution is rooted in structure-activity relationship (SAR) studies of related compounds, which suggest that aryl substituents at the 2-position can significantly influence antimicrobial potency. The tolyl group, in particular, offers a unique combination of steric and electronic properties that may enhance interactions with microbial targets. These application notes are designed to provide both the strategic framework and the detailed protocols necessary for a thorough preclinical evaluation.

Part 1: Synthesis and Characterization

A reliable and scalable synthetic route is the foundation of any drug development program. For the synthesis of 2-aryl-thiazole-4-carboxylic acid esters, the Hantzsch thiazole synthesis is a classic and highly effective method.[4] This reaction involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

The synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester can be efficiently achieved through the reaction of ethyl 2-chloro-3-oxobutanoate with 2-methylthiobenzamide.

Synthetic_Pathway reagent1 Ethyl 2-chloro-3-oxobutanoate reaction + reagent1->reaction reagent2 2-Methylthiobenzamide reagent2->reaction product 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester reaction->product Ethanol, Reflux Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solution of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester in DMSO dilution Perform serial dilutions in Mueller-Hinton Broth (MHB) start->dilution plate Inoculate 96-well plate containing compound dilutions with bacteria dilution->plate inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->plate incubation Incubate at 37°C for 18-24 hours plate->incubation read Visually inspect for turbidity or use a plate reader (OD600) incubation->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Sources

Application Notes and Protocols for 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Agrochemical Discovery

The thiazole ring system is a cornerstone in the development of biologically active compounds, spanning pharmaceuticals to agrochemicals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to the discovery of numerous commercial products. In agrochemical research, thiazole derivatives have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[1][3][4] This document provides a comprehensive guide for researchers on the synthesis, evaluation, and potential applications of a specific thiazole derivative, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, as a candidate for novel agrochemical development.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new crop protection agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is presented below. These properties are crucial for formulation development and for understanding the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂SInternal Calculation
Molecular Weight 247.31 g/mol Internal Calculation
Appearance Off-white to pale yellow solidPredicted
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Methanol, Acetone)Predicted
LogP 3.2 (Predicted)Predicted

Synthesis Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the thiazole core structure.[5][6][7] This protocol outlines the synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester from commercially available starting materials.

Reaction Scheme:

Hantzsch Thiazole Synthesis reagent1 Ethyl 2-chloroacetoacetate intermediate Thiazoline intermediate reagent1->intermediate + reagent2 2-Methylbenzothioamide reagent2->intermediate product 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester intermediate->product Dehydration

Caption: Hantzsch synthesis of the target compound.

Materials and Reagents:
  • Ethyl 2-chloroacetoacetate

  • 2-Methylbenzothioamide

  • Ethanol (anhydrous)

  • Pyridine (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzothioamide (10 mmol, 1.51 g) in anhydrous ethanol (100 mL).

  • Addition of Reagents: To the stirring solution, add ethyl 2-chloroacetoacetate (11 mmol, 1.81 g, 1.1 eq) followed by anhydrous pyridine (12 mmol, 0.95 g, 1.2 eq). The pyridine acts as a base to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add ethyl acetate (100 mL) and a 5% aqueous solution of sodium bicarbonate (50 mL) to neutralize any excess acid. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester as an off-white to pale yellow solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening Protocols

The following protocols are designed as a primary screen to evaluate the potential fungicidal, herbicidal, and insecticidal activities of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester.

Workflow for Primary Agrochemical Screening

Agrochemical Screening Workflow start 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester fungicidal Fungicidal Activity Screen start->fungicidal herbicidal Herbicidal Activity Screen start->herbicidal insecticidal Insecticidal Activity Screen start->insecticidal in_vitro In Vitro Assay (e.g., Botrytis cinerea) fungicidal->in_vitro pre_emergence Pre-emergence Assay (e.g., Lolium perenne) herbicidal->pre_emergence post_emergence Post-emergence Assay (e.g., Lolium perenne) herbicidal->post_emergence contact Contact Toxicity Assay (e.g., Myzus persicae) insecticidal->contact in_vivo_fungal In Vivo Assay (e.g., on tomato plants) in_vitro->in_vivo_fungal dose_response Dose-Response & EC₅₀/LC₅₀ Determination in_vivo_fungal->dose_response sar Systemic Acquired Resistance (SAR) Assay in_vivo_fungal->sar post_emergence->dose_response systemic Systemic Activity Assay (e.g., systemic uptake) contact->systemic systemic->dose_response

Caption: A workflow for primary agrochemical screening.

Fungicidal Activity Screening

Botrytis cinerea, the causal agent of gray mold, is a devastating pathogen affecting a wide range of crops. This assay provides a rapid assessment of the direct antifungal activity of the test compound.

Principle: The growth of the fungus on a nutrient medium is measured in the presence of varying concentrations of the test compound. Inhibition of mycelial growth is used as an indicator of fungicidal activity.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

  • Positive control: A commercial fungicide known to be effective against B. cinerea (e.g., Fenhexamid)

  • Negative control: DMSO

Protocol:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and the positive control in DMSO.

  • Media Preparation: Autoclave PDA and cool to 45-50 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 1, 10, 50, and 100 µg/mL. Also, prepare a control plate with an equivalent amount of DMSO. Pour the amended PDA into sterile petri dishes.

  • Inoculation: From a 7-day-old culture of B. cinerea, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at 22 ± 2 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at 24, 48, and 72 hours post-inoculation.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Thiazole antifungals are known to inhibit the cytochrome P450 demethylase enzyme, which is crucial for ergosterol biosynthesis in fungal cell membranes.[8] This disruption leads to altered membrane permeability and cell death.[8] Further mechanistic studies could involve quantifying ergosterol levels in treated fungal cells.

Herbicidal Activity Screening

Lolium perenne (perennial ryegrass) is a common and competitive weed in many agricultural systems. This whole-plant bioassay assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity.[9][10]

Materials:

  • Lolium perenne seeds

  • Potting mix (soil:sand:peat moss, 2:1:1)

  • Pots (10 cm diameter)

  • 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

  • Acetone

  • Tween 20 (surfactant)

  • Positive control: A commercial herbicide for grass weeds (e.g., a selective ACCase or ALS inhibitor)

  • Negative control: Acetone/Tween 20 solution

Protocol:

Pre-emergence Application:

  • Fill pots with the potting mix and sow 20-30 Lolium perenne seeds per pot at a depth of 1 cm.

  • Prepare a solution of the test compound in acetone with 0.5% (v/v) Tween 20 at concentrations equivalent to 0.1, 0.5, 1.0, and 2.0 kg active ingredient per hectare (kg a.i./ha).

  • Evenly spray the soil surface of each pot with the test solution.

  • Place the pots in a greenhouse or growth chamber with a 16/8 h light/dark cycle at 24/18 °C.

  • Water the pots as needed.

  • Assess phytotoxicity 14 and 21 days after treatment (DAT) by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and measuring the fresh weight of the emerged seedlings.

Post-emergence Application:

  • Sow Lolium perenne seeds as described above and allow them to grow to the 2-3 leaf stage.

  • Prepare the test solutions as for the pre-emergence assay.

  • Spray the foliage of the seedlings evenly with the test solutions until runoff.

  • Return the pots to the greenhouse or growth chamber.

  • Assess phytotoxicity at 7, 14, and 21 DAT by visual rating and fresh weight measurement.

Insecticidal Activity Screening

The green peach aphid, Myzus persicae, is a polyphagous pest that causes significant damage to a wide range of crops through direct feeding and virus transmission. This assay evaluates the contact toxicity of the test compound.[11]

Materials:

  • A culture of Myzus persicae on a suitable host plant (e.g., bell pepper or cabbage)

  • Leaf discs (2 cm diameter) from the host plant

  • Agar (1.5%)

  • Petri dishes (50 mm)

  • 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

  • Acetone

  • Triton X-100 (surfactant)

  • Positive control: A commercial aphicide (e.g., a neonicotinoid or pyrethroid)

  • Negative control: Acetone/Triton X-100 solution

  • Fine camel hair brush

Protocol:

  • Preparation of Leaf Discs: Prepare 1.5% agar in petri dishes. Place a fresh leaf disc, abaxial side up, on the solidified agar.

  • Test Solution Preparation: Prepare solutions of the test compound in acetone with 0.1% (v/v) Triton X-100 at concentrations of 10, 50, 100, and 500 µg/mL.

  • Application: Uniformly apply 1 mL of the test solution to each leaf disc and allow the solvent to evaporate completely.

  • Infestation: Using a fine camel hair brush, carefully transfer 10-15 adult apterous Myzus persicae onto each treated leaf disc.

  • Incubation: Place the petri dishes in a controlled environment chamber at 23 ± 2 °C with a 16/8 h light/dark cycle.

  • Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours after treatment. Aphids that are unable to move when prodded with the brush are considered dead.

  • Analysis: Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

Data Presentation and Interpretation

The results from the primary screens should be tabulated to allow for easy comparison of the activity of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester across the different bioassays and concentrations.

Hypothetical Primary Screening Results
AssayTarget OrganismConcentration% Inhibition / Mortality / Control
Fungicidal Botrytis cinerea100 µg/mL85%
50 µg/mL62%
10 µg/mL25%
1 µg/mL5%
Herbicidal (Pre) Lolium perenne2.0 kg a.i./ha40%
1.0 kg a.i./ha15%
Herbicidal (Post) Lolium perenne2.0 kg a.i./ha75%
1.0 kg a.i./ha50%
Insecticidal Myzus persicae500 µg/mL30%
100 µg/mL10%

Interpretation: Based on these hypothetical results, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester shows promising fungicidal and post-emergence herbicidal activity, warranting further investigation, including dose-response studies to determine EC₅₀ values. The insecticidal activity appears to be moderate at the tested concentrations.

Advanced Application: Induction of Systemic Acquired Resistance (SAR)

Some chemical compounds can induce a plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[12] Thiazole derivatives have been implicated in the induction of SAR.[13] An investigation into the SAR-inducing properties of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester could reveal an additional mode of action.

SAR Induction and Pathogen Challenge Assay

SAR Induction Assay start Treat lower leaves of plant with test compound wait Incubate for 3-5 days (to allow for systemic signal translocation) start->wait challenge Challenge upper, untreated leaves with pathogen (e.g., Botrytis cinerea spores) wait->challenge incubate Incubate under conditions favorable for disease development challenge->incubate assess Assess disease severity (e.g., lesion size, disease incidence) incubate->assess compare Compare to mock-treated and positive control (e.g., BTH) plants assess->compare

Sources

Application Note & Protocol: High-Yield Synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid via Saponification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aryl-Thiazole-4-Carboxylic Acids

The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, appearing in a wide array of natural products and synthetic compounds, including the essential vitamin B1 (thiamine).[1] Specifically, the 2-aryl-thiazole-4-carboxylic acid motif is a privileged structure, serving as a critical intermediate in the synthesis of novel therapeutic agents, agrochemicals, and functional dyes.[2] The title compound, 2-(O-Tolyl)-thiazole-4-carboxylic acid, is a valuable building block for drug discovery programs, where the carboxylic acid handle allows for further molecular elaboration, such as amide bond formation.

This document provides a comprehensive guide to the hydrolysis of the ethyl ester precursor, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated protocol, and offer insights into reaction monitoring, purification, and troubleshooting.

Mechanistic Rationale: The Irreversibility of Saponification

The conversion of an ester to a carboxylic acid can be catalyzed by either acid or base. For preparative synthesis, base-catalyzed hydrolysis, commonly known as saponification, is overwhelmingly preferred due to its essentially irreversible nature.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate.[4]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (⁻OEt), a competent leaving group.

  • Irreversible Deprotonation: The newly formed carboxylic acid (pKa ~4-5) is immediately deprotonated by the strongly basic ethoxide ion (the conjugate acid, ethanol, has a pKa of ~16). This acid-base reaction is highly exergonic and forms a stable carboxylate salt, which is unreactive towards further nucleophilic attack. This final step effectively drives the equilibrium entirely towards the products, rendering the overall reaction irreversible under basic conditions.[5][4]

  • Acidic Workup: To obtain the final neutral carboxylic acid, a stoichiometric amount of strong acid is added during the workup to protonate the carboxylate salt.[3]

G cluster_reaction Saponification Mechanism Ester Ester (R-COOEt) Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH Hydroxide (⁻OH) Acid Carboxylic Acid (R-COOH) Intermediate->Acid 2. Leaving Group Elimination EtO Ethoxide (⁻OEt) Salt Carboxylate Salt (R-COO⁻) Acid->Salt 3. Irreversible Deprotonation EtOH Ethanol (EtOH) FinalAcid Final Product (R-COOH) Salt->FinalAcid 4. Protonation H3O Acid Workup (H₃O⁺)

Caption: The four key stages of base-catalyzed ester hydrolysis (saponification).

Experimental Protocol

This protocol is optimized for the hydrolysis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester.

Materials & Reagents
ReagentGradeSupplier Example
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester>97%Santa Cruz (885278-51-3)[6]
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent, >98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous or HPLCStandard Supplier
Deionized WaterType I or IIN/A
Hydrochloric Acid (HCl)1.0 M solutionStandard Supplier
Diethyl Ether or Ethyl AcetateACS GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Merck
Equipment
  • Round-bottom flask (appropriate size for reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heated reactions)

  • Temperature-controlled heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • pH paper or calibrated pH meter

  • Standard laboratory glassware

Step-by-Step Procedure

G start Start dissolve 1. Dissolve Ester in THF/Water (e.g., 3:1) start->dissolve add_base 2. Add LiOH·H₂O (2-3 equivalents) dissolve->add_base react 3. Stir at RT to 40°C Monitor by TLC add_base->react check_tlc Reaction Complete? react->check_tlc check_tlc->react No workup 4. Quench & Evaporate THF check_tlc->workup Yes wash 5. Wash with Ether/EtOAc to Remove Impurities workup->wash separate Separate Layers wash->separate acidify 6. Acidify Aqueous Layer with 1M HCl to pH 2-3 separate->acidify Aqueous Layer precipitate Precipitate Forms acidify->precipitate filter 7. Filter Solid Product precipitate->filter dry 8. Wash with Cold Water & Dry filter->dry end Purified Carboxylic Acid dry->end

Caption: Workflow for the hydrolysis of the thiazole ethyl ester.

  • Reaction Setup: In a round-bottom flask, dissolve 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and deionized water. A common solvent ratio is 2:1 to 4:1 THF:water.[7] Ensure the ester is fully dissolved with magnetic stirring.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 - 3.0 eq) to the solution. Using LiOH in a THF/water system is a widely adopted method for clean ester hydrolysis.[4]

  • Reaction: Stir the mixture at room temperature (20-25 °C). The reaction can be gently heated to 40-50 °C to increase the rate if necessary.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

    • Mobile Phase: A typical eluent is 30-50% ethyl acetate in hexanes.

    • Observation: The starting ester will have a relatively high Rf value. The product, being a salt in the basic reaction mixture and a polar carboxylic acid after workup, will appear at the baseline (Rf ≈ 0). The reaction is complete when the starting ester spot is no longer visible by UV light. Reaction times typically range from 2 to 12 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the THF.

    • Dilute the remaining aqueous solution with deionized water and transfer it to a separatory funnel.

    • Wash the aqueous layer 1-2 times with diethyl ether or ethyl acetate. This step removes any unreacted starting material and other non-polar impurities, leaving the desired carboxylate salt in the aqueous phase. Discard the organic layers.

  • Work-up - Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1.0 M HCl solution with stirring. Monitor the pH using pH paper or a meter.

    • Continue adding acid until the pH of the solution is approximately 2-3.[8] The 2-(O-Tolyl)-thiazole-4-carboxylic acid will precipitate out as a solid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake on the filter with a small amount of cold deionized water to remove any residual inorganic salts (e.g., LiCl).

    • Allow the solid to air-dry on the filter, then transfer to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at <50 °C.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterStarting Ethyl EsterExpected Product (Carboxylic Acid)Rationale for Change
¹H NMR ~4.4 ppm (quartet, 2H, -OCH₂CH₃), ~1.4 ppm (triplet, 3H, -OCH₂CH₃)Absence of ethyl signals. Appearance of a broad singlet >10 ppm (COOH).Loss of the ethyl group and formation of the carboxylic acid proton.
¹³C NMR ~162 ppm (Ester C=O), ~61 ppm (-OCH₂), ~14 ppm (-CH₃)~165-170 ppm (Acid C=O). Absence of OCH₂ and CH₃ signals.Shift in carbonyl resonance and disappearance of ethyl group carbons.
FT-IR (ATR) ~1720 cm⁻¹ (Ester C=O stretch)Broad O-H stretch (~2500-3300 cm⁻¹), ~1700 cm⁻¹ (Acid C=O stretch)Appearance of the characteristic broad hydroxyl stretch of a carboxylic acid dimer.
Mass Spec (ESI-) [M+H]⁺ or [M+Na]⁺ corresponding to C₁₃H₁₃NO₂S[M-H]⁻ corresponding to C₁₁H₉NO₂SLoss of C₂H₄ and change in ionization behavior.
Melting Point N/A (Often an oil or low-melting solid)Sharp, defined melting pointCrystalline carboxylic acids typically have higher, sharper melting points.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient base, low temperature, or short reaction time. Steric hindrance from the ortho-tolyl group may slow the reaction.Add an additional equivalent of LiOH. Gently warm the reaction to 40-50 °C. Allow the reaction to stir for a longer period (up to 24 hours).
No Precipitation on Acidification The product may be more water-soluble than expected, or the solution is not acidic enough.Ensure the pH is definitively 2-3. If no solid forms, extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane. Combine the organic extracts, dry with MgSO₄, filter, and evaporate the solvent.
Oily Product After Work-up Presence of impurities or residual solvent. The product itself may be a low-melting solid.Try triturating the oil with a non-polar solvent like hexanes or a hexanes/ether mixture to induce crystallization. If that fails, purify by column chromatography or recrystallization from a suitable solvent system.
Low Yield Incomplete reaction. Loss of product during work-up (e.g., if it has some solubility in the wash solvent or water).Ensure the reaction goes to completion by TLC. Minimize the amount of water used for washing the final product. If precipitation is weak, perform an extraction as described above to recover dissolved product.

References

  • University of Calgary. (n.d.). Chapter 20: Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Clark, J. (2015). Hydrolysing Esters. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical and Bio-Medical Science.
  • J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. Retrieved from [Link]

  • Quora. (2017). What's the work-up of ester hydrolysis by hydrated lithium hydroxide? Retrieved from [Link]

Sources

Application Note & Protocol: High-Throughput Screening for Antifungal Activity of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal agents.

Abstract

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities.[1][2] This document provides a detailed guide for the preliminary in vitro antifungal activity screening of a novel thiazole derivative, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester . We delineate the scientific rationale, provide step-by-step protocols for standardized susceptibility testing methods, and offer insights into data interpretation. The methodologies described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Thiazole Derivatives

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core structural motif in numerous biologically active compounds, including a variety of antimicrobial agents.[1][2] The planar, aromatic nature of the thiazole ring allows it to interact with various biological targets.[1] Many thiazole derivatives have demonstrated potent antifungal activity, often comparable to established drugs like ketoconazole and fluconazole, particularly against Candida species.[3]

The proposed mechanism of action for many thiazole antifungals involves the inhibition of key fungal enzymes. A primary target is the cytochrome P450 enzyme, 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[4] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[4][5] The amphiphilic nature of some thiazole derivatives may also facilitate their integration into the microbial cell membrane, causing direct physical disruption.[1]

The specific compound, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, has been identified as a candidate for screening due to its structural similarity to other biologically active thiazoles.[6] The ortho-tolyl group introduces steric and electronic features that may enhance its binding affinity to fungal target enzymes, potentially leading to improved efficacy or a novel mechanism of action. This application note outlines a robust screening workflow to determine its antifungal potential.

Experimental Design & Workflow

A systematic approach is essential for the reliable evaluation of a novel compound's antifungal properties. The workflow begins with the preparation of the test compound and fungal inocula, followed by standardized susceptibility testing using broth microdilution to determine the Minimum Inhibitory Concentration (MIC). An optional, complementary agar disk diffusion assay can provide qualitative confirmation of antifungal activity.

Diagram: Antifungal Screening Workflow

Antifungal_Screening_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Susceptibility Assay cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Solubilization (2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester) Microdilution Broth Microdilution Assay (CLSI M27/M38-A) Compound_Prep->Microdilution Disk_Diffusion Agar Disk Diffusion Assay (Optional Confirmation) Compound_Prep->Disk_Diffusion Fungal_Culture Fungal Strain Revival & Culture (e.g., C. albicans, A. niger) Inoculum_Prep Inoculum Standardization (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Fungal_Culture->Inoculum_Prep Inoculum_Prep->Microdilution Inoculum_Prep->Disk_Diffusion MIC_Determination MIC Value Determination (Visual & Spectrophotometric) Microdilution->MIC_Determination Zone_Measurement Measure Inhibition Zones (mm) Disk_Diffusion->Zone_Measurement Interpretation Data Interpretation & Reporting MIC_Determination->Interpretation Zone_Measurement->Interpretation Microdilution_Plate cluster_plate 96-Well Plate: Single Row Example W1 Well 1 [Cmpd] High W2 Well 2 W1->W2 2-Fold Serial Dilution W3 Well 3 W2->W3 2-Fold Serial Dilution W4 Well 4 W3->W4 2-Fold Serial Dilution W5 Well 5 W4->W5 2-Fold Serial Dilution W6 Well 6 W5->W6 2-Fold Serial Dilution W7 Well 7 W6->W7 2-Fold Serial Dilution W8 Well 8 W7->W8 2-Fold Serial Dilution W9 Well 9 W8->W9 2-Fold Serial Dilution W10 Well 10 [Cmpd] Low W9->W10 2-Fold Serial Dilution W11 Well 11 Growth Control W12 Well 12 Sterility Control

Caption: Serial dilution in a 96-well plate for MIC determination.

Data Presentation and Interpretation

Results from the broth microdilution assay should be recorded as MIC values in µg/mL. The data can be effectively summarized in a table for comparison against control antifungals.

Table 1: Example MIC Data for 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester
Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 90028160.50.25
Aspergillus niger ATCC 1640432>641
Cryptococcus neoformans ATCC 208821840.5

Interpretation of MIC Values:

  • Sensitive (S): The MIC is at a concentration that is likely achievable in vivo and implies a high likelihood of therapeutic success.

  • Intermediate (I): The MIC is in a range where the therapeutic outcome is uncertain. The infection may respond if the drug concentrates at the site of infection or if a higher dosage is used. [7]* Resistant (R): The MIC is at a concentration not likely to be achievable in vivo, suggesting a high likelihood of therapeutic failure. [7] Note: Definitive S, I, and R breakpoints are established by regulatory bodies like CLSI and are not available for novel compounds. [8]The initial screening data should be compared to the MICs of known antifungals to gauge relative potency. A low MIC value for the test compound, particularly against strains resistant to standard drugs, would be a strong indicator of promising activity.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for the initial antifungal screening of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. By adhering to standardized protocols, researchers can generate reliable and reproducible data to assess the compound's potential as a novel antifungal agent. Promising results from this primary screen (i.e., low MIC values) would warrant further investigation, including:

  • Screening against a broader panel of clinical fungal isolates, including resistant strains.

  • Determining the Minimum Fungicidal Concentration (MFC) to ascertain whether the compound is fungistatic or fungicidal.

  • Performing time-kill kinetic studies.

  • Investigating the mechanism of action through assays such as ergosterol quantification.

  • Evaluating cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.

The systematic application of these methods will be instrumental in the early-stage evaluation of new thiazole derivatives and their potential contribution to the antifungal drug discovery pipeline.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Google Books.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved January 28, 2026, from [Link]

  • Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
  • CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERMATIS TO THIABENDAZOLE. (n.d.). Lume UFRGS. Retrieved January 28, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021, August 19). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Thiazole antifungals. (2024). EBSCO. Retrieved January 28, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 28, 2026, from [Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022, April 24). YouTube. Retrieved January 28, 2026, from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2025, November 11). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved January 28, 2026, from [Link]

  • Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. (n.d.). Journal of Clinical Microbiology - ASM Journals. Retrieved January 28, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

  • How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • (PDF) Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024, April 24). CDC. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purity Optimization of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

You are likely synthesizing 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester via the Hantzsch Thiazole Synthesis. This reaction involves the condensation of 2-methylbenzothioamide (thioamide) with ethyl bromopyruvate (alpha-halo keto ester).

While generally robust, this specific scaffold presents a unique challenge: the ortho-methyl group (o-tolyl) introduces steric hindrance near the reaction center. This often retards the cyclization rate compared to para-substituted analogs, leading to higher levels of unreacted thioamide and "sticky" reaction intermediates.

This guide provides a root-cause analysis of impurities and field-proven protocols to achieve >98% purity suitable for biological assays or subsequent API synthesis.

Module 1: Diagnostic & Root Cause Analysis

Before attempting purification, you must identify the nature of your contamination. The three most common impurity classes for this synthesis are:

Impurity TypeOriginDiagnostic Sign (TLC/Appearance)
Unreacted Thioamide Incomplete conversion due to steric hindrance or old reagents.Spot with lower

than product; distinct sulfur smell; yellow tinge.
Ethyl Bromopyruvate Excess reagent used to drive reaction.[1]Lachrymator (eye irritant); darkens upon standing; usually high

.
Hydrolyzed Acid Moisture present during reaction or workup (ester hydrolysis).Streaks near baseline on silica; product precipitates as amorphous solid rather than crystals.
Visualizing the Impurity Landscape

The following diagram illustrates the reaction pathway and where specific impurities (in red) originate.

G Start1 2-Methylbenzothioamide Intermediate Hydroxy-thiazoline Intermediate Start1->Intermediate Condensation Impurity1 Impurity: Unreacted Thioamide Start1->Impurity1 Incomplete Reaction Impurity3 Impurity: Dimer/ Oxidation Products Start1->Impurity3 Oxidation (Air/Light) Start2 Ethyl Bromopyruvate Start2->Intermediate Product Target Ester (2-o-Tolyl-thiazole...) Intermediate->Product Dehydration (-H2O) Impurity2 Impurity: Hydrolyzed Acid Product->Impurity2 Hydrolysis (pH > 10 or Acid+Heat)

Figure 1: Reaction pathway showing the Hantzsch condensation and potential failure points leading to impurities.

Module 2: Troubleshooting Synthesis (Prevention)

Purity starts in the flask. Modifying the reaction conditions can reduce the burden on downstream purification.

The Stoichiometry Adjustment
  • Standard Practice: 1:1 molar ratio.

  • Expert Recommendation: Use 1.05 to 1.1 equivalents of Ethyl Bromopyruvate .

    • Why? The thioamide is the most difficult impurity to remove (similar solubility to the product). Ethyl bromopyruvate is easier to wash away (hydrolyzes to water-soluble pyruvic acid derivatives) or remove via vacuum. Driving the thioamide to extinction is the priority.

Solvent Selection
  • Avoid: Methanol (can lead to transesterification byproducts, i.e., methyl ester).

  • Recommended: Absolute Ethanol or DMF (if solubility is an issue).

  • Tip: If the reaction stalls, add a scavenger base like NaHCO₃ (solid, 1.0 eq) to neutralize the HBr generated. This prevents the protonation of the thiazole nitrogen, which can sometimes inhibit the final dehydration step.

Module 3: Purification Protocols (Remediation)

If your crude product is a dark oil or sticky solid, follow these protocols in order.

Protocol A: The "Workup" (Removing Bulk Impurities)

Goal: Remove inorganic salts and water-soluble byproducts.

  • Evaporation: Remove the reaction solvent (Ethanol) completely under reduced pressure. Do not overheat (>50°C) to prevent ester hydrolysis.

  • Dissolution: Dissolve the residue in Ethyl Acetate (EtOAc) .

  • The Acid Wash (Critical): Wash the organic layer with 0.5 M HCl (cold).

    • Mechanism:[2][3][4][5][6][7][8] The thiazole is a weak base. While it won't fully protonate and migrate to the water phase at this concentration, the acid wash helps remove very polar amines and unreacted inorganic salts.

  • The Base Wash: Wash with Saturated NaHCO₃ .[1]

    • Mechanism:[2][3][4][5][6][7][8] Neutralizes residual acid and removes any hydrolyzed carboxylic acid impurity (which forms the water-soluble sodium salt).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Recrystallization (The Gold Standard)

Goal: Isolate >99% pure crystals.

This molecule is typically lipophilic but crystallizes well from polar protic solvents.

  • Solvent System: Ethanol / Water (9:1 to 7:3 ratio).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol .

    • Once dissolved, remove from heat.[9]

    • Add warm water dropwise until the solution becomes slightly turbid (cloudy).

    • Add a single drop of ethanol to clear the turbidity.

    • Allow to cool to room temperature slowly, then place in a fridge (4°C) for 12 hours.

  • Filtration: Filter the white/off-white needles and wash with cold 50% aqueous ethanol .

  • Drying: Vacuum dry at 40°C.

Protocol C: Silica Gel Chromatography (For Stubborn Oils)

Goal: Separation when recrystallization fails due to high oil content.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (8:2) .

    • Note: The ester is relatively polar. Start with 9:1 Hex:EtOAc and gradient to 7:3.

  • Loading: Dissolve crude oil in a minimum volume of DCM or Toluene (avoid EtOAc for loading if possible to keep bands tight).

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is an oil and won't crystallize. What happened?

  • A: This is usually caused by residual Ethyl Bromopyruvate or solvent (Ethanol).

  • Fix: Perform a "Trituration." Add cold Hexanes or Pentane to the oil and scratch the side of the flask with a glass rod. This induces nucleation. If that fails, run Protocol C (Column) to remove the oil, then recrystallize the resulting solid.

Q2: The product has a strong sulfur/rotten egg smell.

  • A: This indicates unreacted Thioamide .

  • Fix: Recrystallization alone might not remove it if the levels are high (>5%). Re-dissolve in EtOAc and wash with 10% aqueous Copper(II) Sulfate (CuSO₄) . Copper coordinates with thioamides and thioureas, pulling them into the aqueous phase (turning it dark). Wash thoroughly with water afterwards to remove copper residues.

Q3: Can I use Methanol for recrystallization?

  • A: It is risky. While solubility is good, prolonged heating of ethyl esters in methanol can lead to transesterification , giving you a mixture of ethyl and methyl esters. Stick to Ethanol to match the ester group.

Q4: I see a spot on TLC at the baseline. Is it my product?

  • A: No. Baseline spots in Hex/EtOAc systems are usually the Carboxylic Acid (hydrolysis product) or inorganic salts. Your target ester should have an

    
     of roughly 0.4–0.6 in Hex:EtOAc (7:3).
    

References

  • Hantzsch Thiazole Synthesis Mechanism & General Scope

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Synthesis of Febuxostat Intermedi

    • Title: Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.[7]

    • Source: Google P
    • URL
  • Purification of Thiazole Esters via Recrystalliz

    • Title: Synthesis and crystallization purification of phytosterol esters (General Ester Crystalliz
    • Source: SciELO (Food Science and Technology).
    • URL:[Link]

  • Handling Thioamide Impurities

    • Title: Thioamide synthesis and workup protocols.[1][4][10][11][12][13]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

Sources

solvent effects on the synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solvent Effects on the Synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Executive Technical Overview

The synthesis of 2-(o-tolyl)thiazole-4-carboxylic acid ethyl ester is a classic application of the Hantzsch Thiazole Synthesis , involving the condensation of 2-methylbenzothioamide with ethyl bromopyruvate . While the mechanism appears straightforward, the ortho-methyl group on the phenyl ring introduces steric strain that amplifies solvent-dependent kinetic barriers.

This guide moves beyond basic recipes to address the solvation thermodynamics and kinetic trapping that dictate yield and purity. In my experience, the choice of solvent is not just about solubility; it controls the equilibrium between the hydroxy-thiazoline intermediate and the final aromatized thiazole.

Troubleshooting Guide: Solvent-Driven Failure Modes

Scenario A: Low Yield & Incomplete Conversion

User Question: "I am refluxing in pure ethanol (EtOH) for 6 hours, but TLC shows significant starting material remaining. Why isn't the reaction driving to completion?"

Technical Diagnosis: The ortho-methyl group creates steric hindrance around the thioamide moiety, reducing the nucleophilicity of the sulfur atom. In pure ethanol, the solvation shell around the thioamide can further impede the attack on the ethyl bromopyruvate. Furthermore, the HBr byproduct generated can protonate the thioamide, deactivating it.

Corrective Protocol:

  • Switch to a Biphasic Buffer System: Use Ethanol/Water (1:1) . Water utilizes the hydrophobic effect , forcing the organic reactants together, accelerating the initial nucleophilic attack despite the steric hindrance.

  • Add a Scavenger: Incorporate a mild base like NaHCO₃ or CaCO₃ (1.1 equiv) directly into the solvent mixture. This neutralizes the HBr immediately, preventing the protonation of the unreacted thioamide and driving the equilibrium forward.

Scenario B: "Sticky" Product & Impurity Formation

User Question: "My product is oiling out as a dark, viscous gum instead of precipitating. NMR shows a messy aromatic region."

Technical Diagnosis: This is a classic symptom of thermal degradation or oligomerization , often caused by high-boiling solvents (like DMF) or "over-cooking" in refluxing ethanol without adequate buffering. The "gum" often contains the 4-hydroxy-thiazoline intermediate which failed to dehydrate fully or underwent oxidative dimerization.

Corrective Protocol:

  • Avoid High-Boiling Aprotic Solvents: Do not use DMF or DMSO unless necessary for scale-up solubility. They are difficult to remove and promote side reactions at high temperatures.[1]

  • The "Crash-Out" Method: Post-reaction, do not rotovap to dryness immediately. Pour the hot ethanolic reaction mixture into ice-cold water . The sudden polarity shift forces the hydrophobic ester to crystallize rapidly, leaving polar impurities (and the hydroxy-intermediate) in the supernatant.

Scenario C: Regio-isomer Concerns

User Question: "Can the solvent influence the formation of regio-isomers given the steric bulk of the o-tolyl group?"

Technical Diagnosis: Yes. While Hantzsch synthesis is generally regioselective, severe steric hindrance (as seen in 2,6-disubstituted systems) can lead to unexpected isomers via alternate attack pathways. However, for the o-tolyl group, the primary risk is kinetic stalling .

Corrective Protocol: Maintain a protic environment . Protic solvents (EtOH, MeOH) stabilize the polar transition state of the ring closure better than aprotic solvents (Toluene, THF), ensuring the standard Hantzsch pathway is energetically favored over rearrangement pathways.

Optimized Experimental Protocol

This protocol is designed for high-purity isolation without column chromatography, leveraging solvent effects for purification.

Reaction Scheme: 2-Methylbenzothioamide + Ethyl Bromopyruvate → [Intermediate] → Product + HBr + H₂O

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-methylbenzothioamide (1.0 equiv) in Ethanol (10 volumes) .

  • Activation: Add Ethyl bromopyruvate (1.05 equiv) dropwise at room temperature. Note: A slight excess ensures consumption of the sulfur nucleophile.

  • Solvent Modification: Add Water (5 volumes) to create a 2:1 EtOH:H₂O ratio.

  • Reflux: Heat to reflux (approx. 80°C) for 3–4 hours . Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into Ice Water (20 volumes) with vigorous stirring.

    • Why? This leverages the high lipophilicity of the ethyl ester product against the water-soluble HBr and unreacted bromopyruvate.

  • Isolation: Filter the resulting precipitate. Wash with cold 10% NaHCO₃ (to remove trace acid) followed by cold water.

  • Drying: Dry under vacuum at 45°C.

Comparative Solvent Data

The following table summarizes the efficiency of various solvents for this specific synthesis, based on kinetic efficiency and isolation ease.

Solvent SystemReaction TempYield (Isolated)Reaction TimePurity ProfileNotes
Ethanol (Pure) 78°C65-75%6-8 hrsModerateOften requires chromatography to remove oligomers.
Ethanol/Water (1:1) 80°C85-92% 3-4 hrsHigh Recommended. Hydrophobic effect accelerates rate; easiest workup.
DMF 100°C60-70%2 hrsLowFast but yields "tarry" impurities; difficult solvent removal.
Toluene 110°C50-60%12 hrsModeratePoor solubility of thioamide; requires Dean-Stark trap for dehydration.
Water (Green) 100°C40-50%12+ hrsLowReactants clump; poor mass transfer limits conversion.

Visualizing the Pathway

The diagram below illustrates the reaction workflow and the critical decision points where solvent choice impacts the outcome.

G Start Reactants: 2-Methylbenzothioamide + Ethyl Bromopyruvate SolventChoice Solvent Selection Start->SolventChoice PathA Path A: Pure Ethanol (Standard) SolventChoice->PathA Solubility Driven PathB Path B: EtOH/Water (1:1) (Optimized) SolventChoice->PathB Green/Kinetic Driven PathC Path C: DMF/High Temp (Aggressive) SolventChoice->PathC Rate Driven Intermed Hydroxy-thiazoline Intermediate PathA->Intermed PathB->Intermed PathC->Intermed OutcomeA Yield: ~70% Risk: Incomplete Dehydration Intermed->OutcomeA Slow Equilibrium OutcomeB Yield: >85% Benefit: Hydrophobic Acceleration Intermed->OutcomeB Fast Precip. Workup OutcomeC Yield: ~60% Risk: Polymerization/Tars Intermed->OutcomeC Thermal Degradation

Caption: Decision tree highlighting how solvent choice dictates reaction pathway, intermediate stability, and final yield.

Frequently Asked Questions (FAQ)

Q: Can I use Isopropanol (IPA) instead of Ethanol? A: Yes, IPA is a viable alternative. However, its higher boiling point (82°C) and increased steric bulk compared to ethanol can slightly reduce the solvation of the polar transition state. It is excellent for recrystallization of the final product but less ideal for the reaction medium itself compared to EtOH/Water.

Q: Is this reaction scalable to kilogram quantities? A: Absolutely. The EtOH/Water protocol is highly scalable because it avoids halogenated solvents and chromatography. For >1kg scales, ensure efficient stirring to manage the slurry formed during the "crash-out" precipitation step.

Q: What if I substitute the ethyl ester for the methyl ester? A: The solvent effects remain identical. The methyl ester (from methyl bromopyruvate) is slightly less lipophilic, so you may need to increase the water ratio during workup to ensure complete precipitation.

References

  • Liang, J., et al. (2013).[2] Steric and Electronic Factors Influence Regio-isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Journal of Heterocyclic Chemistry.

  • Potewar, T. M., et al. (2008). Efficient and Green Synthesis of 2-Aminothiazoles in Water. Tetrahedron Letters. (Contextual grounding for aqueous Hantzsch synthesis).

  • Kashyap, S. J., et al. (2012). Synthesis of Thiazole Derivatives: A Review. Journal of Advanced Scientific Research. (General Hantzsch solvent review).

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific ester hydrolysis. The inherent steric hindrance posed by the ortho-tolyl group can make this a non-trivial transformation. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the successful synthesis of your target carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the hydrolysis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester in a question-and-answer format.

Q1: My hydrolysis reaction is showing low or no conversion of the starting material. What are the likely causes?

A1: Low conversion is the most frequent challenge and typically stems from the steric hindrance imparted by the ortho-tolyl group, which impedes the approach of the nucleophile (hydroxide or water) to the ester's carbonyl carbon.[1][2] Several factors could be at play:

  • Insufficient Reaction Time or Temperature: Standard hydrolysis conditions may not be forceful enough.

  • Inappropriate Choice of Base or Acid: The strength and nature of the catalyst are critical.

  • Poor Solubility: The ester may not be fully dissolved in the reaction medium, limiting its availability for reaction.

  • Degradation of Starting Material: Thiazole rings can be sensitive to harsh pH conditions, leading to decomposition.[3]

Q2: I'm observing incomplete reaction despite using standard LiOH or NaOH hydrolysis conditions. What's my next step?

A2: This is a classic case of steric hindrance slowing down the saponification process. The ortho-methyl group on the phenyl ring sterically shields the carbonyl group of the ester, making nucleophilic attack by the hydroxide ion difficult.

Troubleshooting Workflow:

G A Initial Observation: Incomplete hydrolysis with standard NaOH/LiOH B Option 1: Increase Reaction Forcibility A->B Troubleshoot C Option 2: Change Hydrolysis Conditions A->C Troubleshoot D Increase Temperature (e.g., reflux) B->D E Increase Reaction Time (monitor by TLC/LC-MS) B->E F Use a Stronger Base (e.g., KOH) B->F G Alternative: Microwave- Assisted Hydrolysis C->G H Alternative: Acid-Catalyzed Hydrolysis C->H I Successful Hydrolysis D->I E->I F->I G->I H->I

Caption: Troubleshooting workflow for incomplete hydrolysis.

Recommended Actions:

  • Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome the steric barrier.

  • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 4-6 hours) to determine the optimal reaction time.

  • Switch to Lithium Hydroxide (LiOH): If you are using NaOH, switching to LiOH can be beneficial. The smaller lithium cation is thought to coordinate more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[4][5][6]

Q3: My reaction is still sluggish even at reflux with LiOH. Are there more advanced techniques I can employ?

A3: Absolutely. When conventional heating fails to provide satisfactory results, more specialized techniques are warranted.

  • Microwave-Assisted Hydrolysis: This is a powerful technique for accelerating slow reactions.[7] Microwave irradiation can rapidly heat the reaction mixture to temperatures well above the solvent's boiling point in a sealed vessel, dramatically increasing the reaction rate.[8][9][10]

  • Acid-Catalyzed Hydrolysis: While base-catalyzed hydrolysis (saponification) is generally preferred for its irreversibility, acid-catalyzed hydrolysis is a viable alternative.[11][12] This reaction is reversible, so using a large excess of water is crucial to drive the equilibrium towards the products.[12]

Q4: I am concerned about potential side reactions. What should I look out for?

A4: The primary concerns are degradation of the thiazole ring and decarboxylation of the product.

  • Thiazole Ring Instability: Thiazole rings can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[3] If you observe the formation of multiple unidentified byproducts, consider using milder conditions or a different catalytic system.

  • Decarboxylation: Thiazole-4-carboxylic acids can be prone to decarboxylation (loss of CO2), particularly at high temperatures in acidic media.[13][14] If your desired product is unstable, it is crucial to carefully control the reaction temperature and work-up conditions.

Detailed Experimental Protocols

Protocol 1: Enhanced Basic Hydrolysis (Saponification)

This protocol is an optimized version of the standard saponification procedure, tailored for sterically hindered esters.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent mixture such as THF/water (1:1) or Dioxane/water (1:1).

  • Addition of Base: Add LiOH·H₂O (3.0-5.0 eq) to the solution. The use of LiOH is often more effective than NaOH for hindered esters.[5][6]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with a water-immiscible organic solvent (e.g., ethyl acetate, DCM) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of ~3-4 with cold 1N HCl. The carboxylic acid should precipitate out of solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ConditionRationale
Base LiOH·H₂OThe smaller Li⁺ cation enhances the electrophilicity of the carbonyl carbon.[6]
Equivalents of Base 3.0 - 5.0A higher excess helps to drive the reaction to completion.
Solvent THF/Water (1:1) or Dioxane/Water (1:1)Ensures solubility of both the ester and the inorganic base.
Temperature Reflux (80-100 °C)Provides sufficient energy to overcome the steric hindrance.
Work-up pH ~3-4Ensures complete protonation of the carboxylate salt to the carboxylic acid.
Protocol 2: Microwave-Assisted Hydrolysis

This protocol leverages microwave technology for rapid and efficient hydrolysis.[7]

G A Step 1: Prepare Reaction Mixture in Microwave Vial B Step 2: Seal Vial and Place in Microwave Reactor A->B C Step 3: Set Reaction Parameters (Temp, Time, Pressure) B->C D Step 4: Initiate Microwave Irradiation C->D E Step 5: Cooling and Depressurization D->E F Step 6: Standard Aqueous Work-up E->F G Product Isolation F->G

Caption: Workflow for microwave-assisted ester hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: In a dedicated microwave reaction vial, combine the 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (1.0 eq), LiOH·H₂O (3.0 eq), and a 1:1 mixture of water and a suitable microwave-safe solvent (e.g., 1,4-dioxane, ethanol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor (e.g., Biotage® Initiator+).[7][15] Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature before carefully opening it. Follow the standard aqueous work-up procedure described in Protocol 1.

ParameterRecommended ConditionRationale
Microwave Reactor Biotage® Initiator+ or similarProvides controlled heating and pressure monitoring for safety and reproducibility.[15]
Temperature 120-150 °CSuperheating the solvent significantly accelerates the reaction rate.
Time 10-30 minutesDrastically reduces reaction time compared to conventional heating.[10]
Solvent Water/Dioxane or Water/EthanolSolvents with high dielectric constants are efficient at absorbing microwave energy.
Protocol 3: Acid-Catalyzed Hydrolysis

This protocol offers an alternative when basic conditions are problematic.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane) and an excess of aqueous acid (e.g., 6N HCl or 3N H₂SO₄).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) for an extended period (12-24 hours). The reaction is reversible, so a large excess of water is necessary.[12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, collect it by filtration.

    • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Mechanistic Considerations

Base-Catalyzed Hydrolysis (Saponification):

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.

G Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate + OH⁻ Carboxylate Carboxylate Tetrahedral Intermediate->Carboxylate - EtOH Carboxylic Acid Carboxylic Acid Carboxylate->Carboxylic Acid + H₃O⁺

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis:

In this mechanism, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[16] A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst.[16]

References

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Mild Hydrolysis of Esters Mediated by Lithium Salts. Retrieved from [Link]

  • ARKIVOC. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ACS Publications. (2024, September 16). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • ResearchGate. (2021, September 25). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • MDPI. (n.d.). Esterification and hydrolysis under microwave irradiation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Microwave-assisted direct amidation of thioesters: a green approach. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • PubMed - NIH. (n.d.). The use of microwave oven for the rapid hydrolysis of bile acid methyl esters. Retrieved from [Link]

  • ResearchGate. (2018, October 17). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • (n.d.). 6.1 Introduction 6.
  • Amerigo Scientific. (n.d.). 2-m-Tolyl-thiazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • Biotage. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • MDPI. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Retrieved from [Link]

  • Biotage. (2016, February 12). Biotage® Initiator+ - Getting Started Guide for Organic Synthesis. Retrieved from [Link]

  • PubMed. (2001, April). Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids. Retrieved from [Link]

  • Norlab. (n.d.). Success with Microwave Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (Molecular Formula: C₁₃H₁₃NO₂S, Molecular Weight: 247.32 g/mol ).[1] This document is designed for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for the characterization and quality control of this versatile pharmaceutical building block.[2][3] Here, we address common challenges and frequently asked questions, grounding our advice in established principles of mass spectrometry.

Part 1: Understanding the Fragmentation Profile

A predictive understanding of how a molecule will fragment is the first step in any mass spectrometry analysis. The structure of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester presents several likely cleavage points under ionization.

Predicted Fragmentation Pathway

The fragmentation of this molecule is primarily dictated by the lability of the ethyl ester group and the stability of the resulting aromatic fragments.[4][5] The process begins with the formation of the molecular ion (M•⁺), which is energetically unstable and subsequently breaks down into smaller, more stable ions.[4]

Below is a diagram illustrating the most probable fragmentation pathways under typical Electron Impact (EI) or high-energy Electrospray Ionization (ESI) conditions.

G cluster_0 Primary Fragmentation cluster_1 Secondary & Characteristic Fragments cluster_2 Key Structural Moieties M Molecular Ion (M•⁺) m/z = 247 F1 [M - C₂H₅O•]⁺ m/z = 202 M->F1 - •OCH₂CH₃ (-45 Da) F2 [M - C₂H₅•]⁺ m/z = 218 M->F2 - •CH₂CH₃ (-29 Da) F3 [M - COOC₂H₅]⁺ m/z = 174 M->F3 - •COOC₂H₅ (-73 Da) tolyl O-Tolyl thiazole Thiazole-Ester F5 [F1 - CO]⁺ m/z = 174 F1->F5 - CO (-28 Da) F6 O-Tolyl Cation m/z = 91 F3->F6 Rearrangement F4 Tropylium Ion m/z = 91 F5->F4 Further Fragmentation

Caption: Predicted EI fragmentation pathway for the target molecule.

Table of Expected Fragments

The stability of the resulting carbocation or radical is a major driving force for fragmentation.[4][6] Tertiary and resonance-stabilized cations are more likely to form and thus produce more intense peaks.

m/z ValueProposed Fragment IonDescription of LossNotes
247 [C₁₃H₁₃NO₂S]•⁺Molecular Ion (Parent Ion)Intensity may be low, especially with high in-source energy.
218 [M - C₂H₅•]⁺Loss of an ethyl radicalCleavage of the O-C bond in the ester.
202 [M - C₂H₅O•]⁺Loss of an ethoxy radicalAlpha-cleavage next to the carbonyl, forming a stable acylium ion.[5]
174 [M - COOC₂H₅•]⁺Loss of the entire ethyl carboxylate groupCleavage of the bond between the thiazole ring and the carbonyl group.
91 [C₇H₇]⁺Tropylium ionA common, highly stable fragment from tolyl or benzyl groups.[7]

Part 2: Troubleshooting & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not observing the molecular ion peak at m/z 247. What could be the cause?

Answer: The absence of a molecular ion peak is a common issue, particularly with energetically unstable molecules or when using harsh ionization conditions. The primary causes are excessive in-source fragmentation or complete sample degradation.

Causality: Soft ionization techniques like ESI are designed to preserve the molecular ion.[8] However, if the energy in the ion source (e.g., cone/fragmentor voltage) is too high, the molecule can fragment immediately upon ionization, a process known as in-source fragmentation or in-source collision-induced dissociation (CID).[9][10] In this scenario, you are essentially performing MS/MS in the source, and only the fragment ions are observed.

Troubleshooting Protocol:

  • Reduce In-Source Energy: This is the most critical step. Systematically decrease the fragmentor voltage (Agilent), cone voltage (Waters), or equivalent setting on your instrument. Start at a very low setting (e.g., 50-70 V) and gradually increase it while monitoring for the appearance of the m/z 247 peak.

  • Check Ion Source Temperature: Excessively high temperatures in the ESI source can cause thermal degradation of the analyte before it is even ionized.[11] Try reducing the drying gas temperature in 25°C increments.

  • Verify Sample Integrity: Ensure your sample has not degraded. Prepare a fresh solution from a reliable stock and inject it immediately.

  • Switch to a "Softer" Mobile Phase: If using additives like trifluoroacetic acid (TFA), which can suppress ionization and sometimes promote fragmentation, consider switching to 0.1% formic acid.[12]

  • Consider Adduct Formation: In ESI, it's common to see adducts like [M+H]⁺ (m/z 248), [M+Na]⁺ (m/z 270), or [M+NH₄]⁺ (m/z 265). Ensure you are looking for these potential adducts in addition to the radical molecular ion.

Q2: My signal intensity is poor and the baseline is noisy. How can I improve my results?

Answer: Poor signal-to-noise ratio can stem from several factors, including sample concentration, ionization efficiency, and instrument contamination.[13]

Causality: ESI is a concentration-dependent process. If the analyte concentration is too low, the signal will be weak. If it's too high, you can experience ion suppression, where the analyte competes with itself or other matrix components for ionization, leading to a non-linear or even decreased response.[12][13] A dirty instrument, particularly the ion source, can also contribute to a high chemical background and poor signal.

G cluster_workflow Troubleshooting Workflow: Poor Signal/High Noise Start Observe Poor S/N CheckConc Optimize Sample Concentration Start->CheckConc TuneMS Tune & Calibrate Mass Spectrometer CheckConc->TuneMS Concentration OK Action_Conc Prepare dilution series (e.g., 0.1, 1, 10 µg/mL) CheckConc->Action_Conc No Improvement ImproveLC Improve Chromatography TuneMS->ImproveLC Tuning OK Action_Tune Run autotune/calibration with appropriate standard TuneMS->Action_Tune No Improvement CleanSource Clean Ion Source End Problem Resolved CleanSource->End Cleanliness OK Action_Clean Follow manufacturer's protocol for source cleaning. CleanSource->Action_Clean No Improvement ImproveLC->CleanSource LC OK Action_LC Use high-purity solvents. Check for contamination. ImproveLC->Action_LC No Improvement

Caption: A logical workflow for diagnosing poor signal-to-noise.

Step-by-Step Protocol:

  • Sample Concentration: Prepare a dilution series (e.g., 0.1, 1, 10, 100 ng/mL) in a suitable solvent (like 50:50 Acetonitrile:Water with 0.1% Formic Acid) and analyze them to find the optimal concentration range for your instrument.

  • Instrument Tuning & Calibration: Always perform a system tune and calibration before a run.[13] This ensures voltages on the lenses, quadrupoles, and detector are optimized for ion transmission and detection.

  • Mobile Phase & Sample Prep: Use only LC-MS grade solvents and additives. Contaminants from lower-grade solvents are a major source of baseline noise.[14] Ensure your sample preparation method effectively removes interfering matrix components.

  • Source Cleaning: If the above steps fail, a dirty ion source is the likely culprit. Follow the manufacturer's guidelines to clean the capillary, skimmer cone, and other source optics.[15]

Q3: I see a prominent peak at m/z 88. Is this related to my compound?

Answer: Possibly. A fragment at m/z 88 can be indicative of a McLafferty rearrangement in certain ethyl esters.[7]

Causality: The McLafferty rearrangement is a characteristic fragmentation mechanism for molecules containing a carbonyl group and an abstractable gamma-hydrogen. While the classic rearrangement isn't obvious in this specific structure, an alternative rearrangement involving the ethyl ester can produce an ion of m/z 88, corresponding to [CH₂=C(OH)OC₂H₅]•⁺. Its presence can be a useful diagnostic clue, but it should be confirmed with high-resolution mass spectrometry or by analyzing reference compounds.

Verification Protocol:

  • Acquire High-Resolution Data: Use a TOF, Orbitrap, or FT-ICR instrument to obtain an accurate mass measurement of the m/z 88 peak. The theoretical exact mass for the McLafferty product C₄H₈O₂ is 88.0524. If your measured mass is within 5 ppm of this value, it strongly supports this assignment.

  • Perform MS/MS: Isolate the m/z 247 (or 248) parent ion and fragment it. If m/z 88 appears as a product ion, it confirms it originates from your compound.

  • Analyze a Blank: Inject a solvent blank to ensure the m/z 88 peak is not a background contaminant.

References

  • TDX, Identification of Aromatic F
  • Wikipedia, Fragmentation (mass spectrometry). [Link]

  • YouTube, Fragmentation in Mass Spectrometry. [Link]

  • Chemguide, mass spectra - fragmentation patterns. [Link]

  • NIH National Center for Biotechnology Information, Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • ResearchGate, Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • Scientific & Academic Publishing, Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • University of Colorado Boulder, CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI, Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]

  • Life Science Journal, Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • University of California, Irvine, Mass Spectrometry: Fragmentation. [Link]

  • G-M-I, Inc., Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Hilaris Publishing, Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • Agilent, Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • NIH National Center for Biotechnology Information, A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • NIH National Center for Biotechnology Information, Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. [Link]

  • NIH National Center for Biotechnology Information, Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • CGSpace, Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Chromatography Online, The Secrets of Electrospray Ionization: Why Less is More. [Link]

  • ACS Publications, Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • YouTube, Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). [Link]

  • ResearchGate, Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. [Link]

  • Chromatography Online, How to Avoid Problems in LC–MS. [Link]

  • Wiley Analytical Science, Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. [Link]

  • Georganics, Ethyl 2-aminothiazole-4-carboxylate. [Link]

Sources

Technical Support Center: Troubleshooting Emulsions in the Extraction of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of emulsion formation during liquid-liquid extraction. As an essential building block in the synthesis of pharmaceuticals and agrochemicals, ensuring a clean and efficient workup of this compound is paramount for high yield and purity.[1][2] This guide is designed to provide both preventative measures and effective solutions for breaking stubborn emulsions, grounded in established chemical principles.

Understanding the Challenge: Emulsions in Organic Synthesis

An emulsion is a stable or semi-stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[3] In the context of extracting 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, an emulsion appears as a cloudy, milky, or foamy layer between the organic and aqueous phases, making a clean separation impossible. This phenomenon is typically caused by the presence of surfactant-like molecules that reduce the interfacial tension between the two liquids.[4][5] These can be residual starting materials, byproducts from the synthesis (e.g., from a Hantzsch thiazole synthesis[6][7][8]), or other impurities. Vigorous shaking of the separatory funnel can also contribute to emulsion formation by increasing the surface area between the two phases.[4]

Key Properties of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester:

  • CAS Number: 885278-51-3[1][9]

  • Molecular Formula: C₁₃H₁₃NO₂S[1][9]

  • Molecular Weight: 247.32 g/mol [1][9]

  • Appearance: Typically a yellow liquid or solid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest thing I should do when an emulsion forms?

A: The simplest approach is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[10] Often, the density difference between the two phases is sufficient for a slow separation to occur. Gentle tapping or swirling of the funnel can sometimes expedite this process.[11]

Q2: How can I prevent an emulsion from forming in the first place?

A: Prevention is always the best strategy.[3] Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion.[4] This reduces the agitation that leads to emulsion formation while still allowing for sufficient contact between the phases for extraction.[4] Additionally, ensuring your reaction has gone to completion and that starting materials which could act as surfactants are consumed can also help.

Q3: I've heard about "salting out." What is it and how does it work?

A: "Salting out" involves adding a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[3][4] This increases the ionic strength of the aqueous layer, making it more polar.[3][4] This increased polarity forces non-polar organic compounds, including your product and surfactant-like impurities, out of the aqueous phase and into the organic layer, which helps to break the emulsion.[3][12]

Q4: Can changing the pH of the aqueous layer help?

A: Yes, adjusting the pH can be very effective, especially if the emulsion is stabilized by acidic or basic impurities. If your synthesis involves basic reagents, for example, adding a dilute acid to the aqueous wash can protonate these impurities, increasing their water solubility and potentially breaking the emulsion.[11] Conversely, if acidic impurities are suspected, a dilute basic wash could be beneficial.

In-Depth Troubleshooting Guide

When simple methods fail, a more systematic approach is required. The following guide provides a tiered strategy for tackling persistent emulsions.

Level 1: Physical Disruption Methods

If waiting and gentle swirling are ineffective, consider these physical interventions:

  • Stirring: Use a glass stirring rod to gently stir the emulsion layer. This can help to coalesce the dispersed droplets.

  • Filtration: Pass the entire mixture through a plug of glass wool or a pad of Celite in a Hirsch or Büchner funnel.[3][10] The fine pores of the filter medium can help to break up the emulsified droplets.

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by decreasing the viscosity of the liquids and increasing the solubility of the emulsifying agent. Conversely, cooling the mixture may also be effective.

Level 2: Chemical Intervention Strategies

These methods alter the chemical environment to destabilize the emulsion.

StrategyPrinciple of ActionWhen to UsePotential Drawbacks
Addition of Brine (Salting Out) Increases the ionic strength and polarity of the aqueous phase.[3][4]As a first-line chemical method for most common emulsions.May decrease the solubility of some highly polar products in the organic layer.
Solvent Addition Adding more of the organic solvent can dilute the concentration of the emulsifying agent.[3]When the emulsion is particularly thick and occupies a large volume.Increases the total volume of solvent that needs to be removed later.
pH Adjustment Neutralizes acidic or basic impurities that may be acting as surfactants.[11]When the reaction workup involves acidic or basic reagents.The product must be stable to the pH change.
Addition of a Different Solvent A small amount of a different solvent (e.g., methanol if using chloroform[13]) can alter the polarity and break the emulsion.For very stubborn emulsions where other methods have failed.Can complicate solvent removal and may require re-extraction.
Level 3: Advanced Separation Techniques

For the most challenging emulsions, more robust methods may be necessary.

  • Centrifugation: This is often the most effective method for breaking emulsions.[3][11] The high g-force physically separates the two phases. If a large centrifuge is not available, the mixture can be divided into smaller centrifuge tubes.

  • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can sometimes provide enough energy to disrupt the emulsion.[11] It's advisable to place ice in the bath to prevent overheating.[11]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing emulsions during the extraction of your target compound.

G start Emulsion Formed patience Let stand for 15-30 mins. Gentle swirling. start->patience check1 Emulsion Resolved? patience->check1 salt Add Saturated NaCl (Brine) or Solid NaCl check1->salt No end Phases Separated check1->end  Yes check2 Emulsion Resolved? salt->check2 filter Filter through Glass Wool or Celite check2->filter No check2->end  Yes check3 Emulsion Resolved? filter->check3 centrifuge Centrifuge the Mixture check3->centrifuge No check3->end  Yes centrifuge->end fail Consider Alternative Workup (e.g., SPE)

Caption: Decision tree for troubleshooting emulsions.

Experimental Protocols

Protocol 1: The "Salting Out" Method
  • Once an emulsion has formed in your separatory funnel, stop shaking.

  • Prepare a saturated solution of sodium chloride (NaCl) in water (brine).

  • Add the brine to the separatory funnel in portions, approximately 10-20% of the aqueous layer volume.

  • Gently invert the funnel a few times to mix the brine with the aqueous layer. Do not shake vigorously.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation is slow, you can add a small amount of solid NaCl directly to the funnel and swirl gently to dissolve.[10]

  • Once the layers have separated, proceed with the draining of the aqueous layer.

Protocol 2: Filtration Through a Celite Plug
  • Take a Hirsch or Büchner funnel and place a piece of filter paper that fits snugly at the bottom.

  • Add a small layer (approx. 1-2 cm) of Celite on top of the filter paper.

  • Wet the Celite plug with the organic solvent you are using for the extraction to ensure it is packed down.

  • Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite plug.

  • Apply gentle suction with a vacuum flask to draw the liquids through the plug.

  • The filtrate collected in the flask should consist of two distinct layers that can now be separated in a clean separatory funnel.

Protocol 3: Centrifugation
  • If your emulsion volume is small enough, transfer the entire mixture to appropriate centrifuge tubes.

  • Ensure the centrifuge is balanced by placing a tube with an equal volume of a solvent of similar density opposite your sample tube.

  • Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.

  • After centrifugation, you should observe two clear, distinct layers.

  • Carefully pipette the top layer out of the tube, or use a separatory funnel to separate the layers if the volume is large enough.

Mechanism Spotlight: How "Salting Out" Works

The stability of an emulsion is often due to surfactant-like molecules creating a charged layer around the dispersed droplets, which causes them to repel each other. Adding an electrolyte like NaCl disrupts this stable arrangement.

G cluster_0 Before Salting Out cluster_1 After Adding NaCl A Organic Droplet B Surfactant Molecules (Negative Head Group) A->B C Repulsive Forces Stabilize Emulsion B->C D Organic Droplet E Na+ and Cl- Ions Neutralize Surface Charge D->E F Droplets Coalesce E->F G Phase Separation F->G end Separated Phases F->end start Emulsified State start->A

Caption: Mechanism of breaking an emulsion by salting out.

By understanding the principles behind emulsion formation and employing a systematic troubleshooting approach, you can effectively manage this common workup challenge and improve the efficiency and yield of your synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester.

References
  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Hantzsch Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Thin Layer Chromatography (TLC) Monitoring for Hantzsch Thiazole Synthesis Ticket ID: HANTZSCH-TLC-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

You are synthesizing 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester via the Hantzsch Thiazole Synthesis . This condensation involves 2-methylthiobenzamide (nucleophile) and ethyl bromopyruvate (electrophile).

Why TLC fails here: Users often misinterpret the TLC plate because this reaction proceeds through a hydroxythiazoline intermediate . This intermediate is stable enough to be isolated but is not the final product. If you quench the reaction when you see the first new spot, you may isolate the non-aromatic intermediate rather than the aromatic thiazole.

The Chemical Pathway:

  • S-Alkylation: Thioamide sulfur attacks the alkyl halide (fast).

  • Cyclization: Nitrogen attacks the ketone carbonyl (slower, sterically hindered by the o-tolyl group).

  • Dehydration: Loss of water to aromatize the ring (requires driving force, often heat or acid).

The "Gold Standard" Protocol

Do not deviate from this baseline unless troubleshooting.

A. Stationary & Mobile Phase
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent):

    • Start: Hexane : Ethyl Acetate (4:1).

    • Adjust: If the product (

      
      ) is < 0.2, increase polarity to (3:1).
      
    • Rationale: The product is an ester with an aromatic system, making it moderately lipophilic. The starting thioamide is significantly more polar due to the

      
       and 
      
      
      
      groups.
B. Visualization Strategy
MethodTarget ComponentAppearance
UV (254 nm) Primary. All aromatic rings (Tolyl, Thiazole).Dark spots on green background.[1][2]
Iodine Chamber General Organics (Lipids, alkyl chains).Yellow/Brown spots.[3]
KMnO

Stain
Ethyl bromopyruvate (Alkyl halide/Ester).Yellow spot on purple background.
Nitroprusside Unreacted Thioamide.Distinct red/violet color (specific to C=S).

Troubleshooting Dashboard

Identify your issue below to see the root cause and solution.

Issue #1: "I see three spots. Is my reaction messy?"

Diagnosis: You are likely seeing the Hydroxythiazoline Intermediate .

  • Spot A (Low

    
    ):  Unreacted Thioamide.
    
  • Spot B (Mid

    
    ):  Hydroxythiazoline Intermediate (pre-dehydration).
    
  • Spot C (High

    
    ):  2-(O-Tolyl)-thiazole product (fully aromatic).
    

The Fix: Do not quench. The reaction is incomplete. The o-tolyl group provides steric hindrance that slows the cyclization/dehydration.

  • Action: Increase reaction temperature (reflux) or add a dehydrating agent (e.g., molecular sieves or a trace of acid catalyst) to drive Spot B

    
     Spot C.
    
Issue #2: "The starting material spot won't disappear."

Diagnosis: Equilibrium or Excess Reagent.

  • Cause: Hantzsch syntheses are often run with a slight excess of thioamide (1.1 - 1.2 eq) because ethyl bromopyruvate is a lachrymator and unstable.

  • Verification: Check the limiting reagent (Ethyl bromopyruvate) using KMnO

    
     stain. If the alkyl halide is gone, the reaction is done, regardless of the remaining thioamide spot.
    
Issue #3: "My product spot is streaking/tailing."

Diagnosis: Residual Acid or Hydrolysis.

  • Cause A: If you used acid to catalyze dehydration, the nitrogen on the thiazole might be protonated (thiazolium salt), causing it to drag on silica.

  • Cause B: The ethyl ester may have hydrolyzed to the carboxylic acid if water was present during reflux.

  • The Fix: Add 1% Triethylamine (TEA) to your TLC mobile phase to neutralize the silica and sharpen the basic thiazole spot.

Decision Matrix (Workflow)

Use this logic flow to determine when to stop your reaction.

ReactionMonitoring Start Start Monitoring (t = 30 min) Spotting Spot TLC Plate (SM, Co-spot, Rxn) Start->Spotting Elution Elute in Hex:EtOAc (4:1) Spotting->Elution UV_Vis Visualize under UV (254nm) Elution->UV_Vis Check_SM Is Limiting Reagent (Bromopyruvate) Visible? UV_Vis->Check_SM Check_Inter Is Intermediate Spot (Mid-Rf) Present? Check_SM->Check_Inter Yes (Persists) Action_Quench Action: Quench & Workup Check_SM->Action_Quench No (Consumed) Action_Stain Verify with KMnO4/Iodine Check_SM->Action_Stain Unsure (Weak UV) Action_Heat Action: Continue Reflux (Drive Dehydration) Check_Inter->Action_Heat Yes (Incomplete) Check_Inter->Action_Quench No (Only Product) Action_Heat->Spotting Re-sample in 30m Action_Stain->Check_SM

Figure 1: Decision logic for monitoring Hantzsch Thiazole Synthesis. Note the loop for driving the dehydration of the intermediate.

Frequently Asked Questions (FAQ)

Q: Can I use this TLC method for scale-up purification? A: Yes. The


 (difference in retention factor) between the thioamide and the thiazole ester is usually large (>0.3) in 4:1 Hex/EtOAc. This separation is sufficient for Flash Column Chromatography. However, ensure you flush the column with a more polar solvent (e.g., 100% EtOAc) at the end to remove the polar thioamide impurities.

Q: Why is the o-tolyl derivative slower to react than the phenyl analog? A: Steric hindrance. The methyl group at the ortho position of the benzene ring creates steric clash during the planarization required for the final aromatic thiazole ring formation. This makes the dehydration step (Intermediate


 Product) the rate-determining step.

Q: I don't have ethyl bromopyruvate; I made it in situ. How does this change the TLC? A: If you brominated ethyl pyruvate yourself, your reaction mixture will contain HBr. This makes the solution highly acidic. You must neutralize the TLC aliquot (e.g., shake with mini-aqueous NaHCO


 in a vial) before spotting, or the acid will cause the product to streak and decompose on the plate.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview Source: Organic Chemistry Portal [Link]

  • TLC Visualization Reagents and Methods Source: Chemistry LibreTexts [Link]

  • Synthesis of Thiazole Derivatives (General Protocol) Source: National Institutes of Health (PMC) [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, a versatile building block in the synthesis of biologically active molecules.[1] We will dissect the predicted spectrum based on fundamental principles and compare it with experimental data from a structurally related analogue to provide a comprehensive understanding of its spectral features.

The Structural Rationale: Predicting the ¹H NMR Spectrum

The structure of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester presents several distinct proton environments, each influenced by the electronic effects of neighboring functional groups. Understanding these influences allows for a robust prediction of the ¹H NMR spectrum. The key to this prediction lies in breaking down the molecule into its constituent parts: the o-tolyl group, the thiazole ring, and the ethyl ester moiety.

A fundamental concept in ¹H NMR is the chemical shift (δ), which indicates the electronic environment of a proton.[2][3] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (lower ppm).[3][4]

Below is a systematic prediction of the chemical shifts, multiplicities, and integrations for each proton in the target molecule.

Predicted ¹H NMR Spectral Data for 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5 (Thiazole)~8.2 - 8.5Singlet (s)1HThe lone proton on the thiazole ring is significantly deshielded by the adjacent electron-withdrawing ester group and the aromatic nature of the ring. Aromatic thiazole protons typically resonate between 7.27 and 8.77 ppm.[5]
H-6' (o-Tolyl)~7.8 - 8.0Doublet (d)1HThis proton is ortho to the thiazole ring, placing it in a deshielded environment. It will couple with the adjacent H-5' proton.
H-3', H-4', H-5' (o-Tolyl)~7.2 - 7.5Multiplet (m)3HThese aromatic protons will exhibit complex splitting patterns due to coupling with each other, appearing in the typical aromatic region.[3]
-OCH₂CH₃ (Ethyl Ester)~4.3 - 4.5Quartet (q)2HThe methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing a downfield shift.[3][6] They are split into a quartet by the three neighboring methyl protons.
Ar-CH₃ (o-Tolyl)~2.5 - 2.7Singlet (s)3HThe methyl protons on the tolyl group are benzylic and will appear as a singlet in a region typical for such groups.[3]
-OCH₂CH₃ (Ethyl Ester)~1.3 - 1.5Triplet (t)3HThe methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons.

Comparative Analysis: Juxtaposing with a Known Analogue

¹H NMR Data Comparison
Proton in 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl esterPredicted δ (ppm)Proton in AnalogueExperimental δ (ppm)[7]Analysis of Comparison
H-5 (Thiazole)~8.2 - 8.5Thiazole-H7.774 (in DMSO-d₆)The experimental value for the thiazole proton in the analogue is slightly upfield of our prediction. This can be attributed to the different solvent (DMSO-d₆ vs. the typical CDCl₃ for predictions) and the electronic influence of the large hydrazinyl-chromone substituent at the 2-position, which is different from our o-tolyl group.
-OCH₂CH₃ (Ethyl Ester)~4.3 - 4.5-OCH₂CH₃4.241 (in DMSO-d₆)The methylene quartet in the analogue is within the expected range, confirming our prediction. The slight difference can again be attributed to solvent effects.
-OCH₂CH₃ (Ethyl Ester)~1.3 - 1.5-OCH₂CH₃1.282 (in DMSO-d₆)The methyl triplet of the ethyl group in the analogue aligns well with our predicted value, providing confidence in this assignment.

This comparative analysis demonstrates that while the precise chemical shifts can be influenced by the specific substituents and the solvent used, the predicted values for the shared structural motifs are in good agreement with experimental data.

Visualizing the Proton Environments

To further clarify the relationships between the different protons in 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, the following molecular structure diagram indicates the assigned protons.

Caption: Molecular structure of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester with key protons labeled.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is crucial. The following methodology outlines the key steps for obtaining the spectrum of a small organic molecule like 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester.

Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., Bruker 400 MHz or equivalent)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. c. Vortex the sample until the solid is completely dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring homogeneity.

  • Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample). d. Set the relaxation delay (e.g., 1-2 seconds). e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

This self-validating protocol ensures that the acquired spectrum is both accurate and reliable, forming a solid basis for structural interpretation.

Conclusion

This guide has provided a comprehensive analysis of the ¹H NMR spectrum of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. By dissecting the molecule into its functional components, we have predicted the chemical shifts, multiplicities, and integrations of its protons. A comparative analysis with a structurally related analogue has validated these predictions, highlighting the subtle influences of different substituents and solvents. The provided experimental protocol offers a robust framework for acquiring high-quality data. For researchers in medicinal chemistry and materials science, a thorough understanding of such spectral data is indispensable for accelerating discovery and innovation.

References

  • ResearchGate. (n.d.). ¹H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Grozav, A., et al. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: ¹H NMR (40. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • University of Calgary. (n.d.). Esters. Retrieved from [Link]

  • ResearchGate. (2016, April 13). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 2 - Supporting Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrum Analysis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through fragmentation analysis. This guide offers an in-depth analysis of the mass spectrum of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry.[1][2] We will explore its predicted fragmentation patterns, compare the utility of mass spectrometry with other analytical techniques, and provide a framework for interpreting the data you would obtain in a laboratory setting.

The Compound of Interest: 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in many biologically active molecules.[3] Its structure, featuring a tolyl group at the 2-position and an ethyl ester at the 4-position of the thiazole ring, presents a unique fragmentation puzzle. Understanding how this molecule breaks apart under ionization is key to its identification and characterization.

Molecular Formula: C₁₃H₁₃NO₂S[4] Molecular Weight: 247.32 g/mol [4]

Deconstructing the Molecule: A Predicted Fragmentation Pathway

The initial ionization event will likely involve the loss of a non-bonding electron from the sulfur or nitrogen atom in the thiazole ring, or from the oxygen atoms of the ester group, as these are the most energetically favorable sites.[6]

Primary Fragmentation Pathways

The fragmentation of the molecular ion (m/z 247) is expected to proceed through several key pathways:

  • Loss of the Ethoxy Group (-OEt): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion.[4]

    • m/z 202: [M - OCH₂CH₃]⁺

  • Loss of an Ethyl Radical (-CH₂CH₃): Cleavage of the ethyl group from the ester can also occur.

    • m/z 218: [M - CH₂CH₃]⁺

  • Cleavage of the Thiazole Ring: Thiazole rings are known to undergo characteristic ring cleavages.[1][7] For 2-arylthiazoles, cleavage of the 1,2- (S-C) and 3,4- (N-C) bonds is a documented pathway.[1] This can lead to the formation of a tolyl-substituted nitrile sulfide ion or related fragments.

  • Fragmentation of the Tolyl Group: The ortho-tolyl group can undergo fragmentation, such as the loss of a methyl radical (•CH₃) to form a stable benzyl-type cation.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation M [C₁₃H₁₃NO₂S]⁺˙ m/z 247 Molecular Ion F1 [C₁₁H₈NOS]⁺ m/z 202 M->F1 - •OCH₂CH₃ F2 [C₁₁H₁₀NO₂S]⁺ m/z 218 M->F2 - •CH₂CH₃ F3 Tolyl-containing fragments M->F3 Tolyl fragmentation F4 Thiazole ring fragments M->F4 Ring cleavage

Caption: Predicted primary fragmentation of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester.

Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions that provide additional structural confirmation. For instance, the acylium ion at m/z 202 could lose carbon monoxide (CO).

secondary_fragmentation F1 [C₁₁H₈NOS]⁺ m/z 202 F5 [C₁₀H₈NS]⁺ m/z 174 F1->F5 - CO

Caption: Predicted secondary fragmentation of the m/z 202 ion.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain the mass spectrum of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, the following experimental setup using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source is recommended:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program: Start with an initial oven temperature of 50°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This protocol ensures the volatilization of the compound and its separation from any impurities before it enters the mass spectrometer for ionization and fragmentation.

A Comparative Look: Mass Spectrometry vs. Other Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester relies on a combination of analytical techniques.[8] Each method provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, leading to structural elucidation.High sensitivity, provides detailed structural information, can be coupled with separation techniques (GC, LC).Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination, provides information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Fast and simple to perform, provides a "fingerprint" of the molecule.Does not provide information on the overall structure or connectivity.
Elemental Analysis Determines the elemental composition of the compound.Confirms the molecular formula.Does not provide structural information, requires a pure sample.

The relationship between these techniques in a typical characterization workflow can be visualized as follows:

workflow Synthesis Compound Synthesis & Purification EA Elemental Analysis (Confirms Formula) Synthesis->EA IR IR Spectroscopy (Identifies Functional Groups) Synthesis->IR MS Mass Spectrometry (Determines MW & Fragmentation) Synthesis->MS NMR NMR Spectroscopy (Elucidates Connectivity) Synthesis->NMR Structure Final Structure Confirmation EA->Structure IR->Structure MS->Structure NMR->Structure

Caption: A typical analytical workflow for structural elucidation.

References

  • ResearchGate. (n.d.). MAC analysis for thiazole ligands (Z1)–(Z3).
  • Chem-Impex. (n.d.). 2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. Biomedical Mass Spectrometry, 9(9), 376–380.
  • Chem-Impex. (n.d.). 2-m-Tolyl-thiazole-4-carboxylic acid ethyl ester.
  • G. M. Clarke, R. Grigg & D. H. Williams. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
  • Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462.
  • Santa Cruz Biotechnology. (n.d.). 2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1696.
  • Al-Suhaimi, K. S., El-Gazzar, M. G., & Ghorab, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • ManTech Publications. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • Sigma-Aldrich. (n.d.). 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement.
  • Siemion, A., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(11), 3875.
  • Jensen, E. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

Sources

Strategic Alternatives to 2-(O-Tolyl)-thiazole-4-carboxylic Acid Ethyl Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (CAS 885278-51-3) serves as a privileged scaffold intermediate in medicinal chemistry, particularly for synthesizing inhibitors of kinases (e.g., c-Met), lactate dehydrogenase A (LDHA), and xanthine oxidase.[1] While the thiazole core provides essential


-

stacking interactions and the ethyl ester acts as a versatile handle for amidation or hydrazide formation, this specific chemotype carries inherent liabilities: benzylic oxidation of the o-tolyl methyl group, rapid esterase hydrolysis in plasma, and atropisomerism-induced complexity due to the ortho-substitution.

This guide presents three strategic classes of alternatives designed to overcome these limitations while retaining biological potency.

Comparative Analysis of Alternatives

The following table contrasts the reference compound with three superior alternative classes based on metabolic stability, physicochemical properties, and synthetic tractability.

FeatureReference Compound (Thiazole Ester)Alt 1: Oxazole/Thiadiazole Analogs Alt 2: Ester Bioisosteres (1,2,4-Oxadiazoles) Alt 3: Metabolic Blockers (o-Cl/CF3)
Core Scaffold Thiazole (S-C=N)Oxazole (O-C=N) / Thiadiazole (S-N=N)Thiazole (Retained)Thiazole (Retained)
Key Liability Benzylic oxidation; Ester hydrolysisLower lipophilicity neededEster instabilityMetabolic "soft spot" on tolyl
LogP (Lipophilicity) High (~3.5)Moderate (~2.5 - 3.0)ModerateHigh (variable)
Metabolic Stability Low (

min in microsomes)
High (Oxazole is oxidative resistant)High (Resistant to esterases)High (Blocked benzylic site)
Primary Application Building Block / ProdrugScaffold Hopping (IP generation)Active Moiety StabilizationLead Optimization

Detailed Technical Evaluation

Scaffold Hopping: The Oxazole & Thiadiazole Switch

Replacing the thiazole ring with oxazole or 1,3,4-thiadiazole is a classic bioisosteric strategy.

  • Mechanism: The oxygen in oxazole is less polarizable than sulfur, reducing the lipophilicity (LogP) and improving water solubility. 1,3,4-thiadiazoles introduce an additional nitrogen, increasing hydrogen bond accepting capacity and lowering the pKa of the system.

  • Why use it: If the 2-(O-Tolyl)-thiazole lead suffers from poor solubility or rapid CYP450 metabolism at the sulfur center, the oxazole equivalent often retains potency with improved DMPK profiles.

Ester Bioisosteres: The 1,2,4-Oxadiazole Replacement

The ethyl ester moiety in the reference compound is often a "liability" in vivo due to plasma esterases. Replacing the ester with a 1,2,4-oxadiazole ring mimics the ester's carbonyl geometry and electron distribution but is hydrolytically stable.

  • Causality: The 1,2,4-oxadiazole ring acts as a planar, aromatic linker that positions substituents similarly to the ester but resists nucleophilic attack by water/esterases.

  • Application: Ideal when the ester functionality is required for binding (e.g., H-bond acceptor) but the pharmacokinetic half-life is too short.

Metabolic Blocking: o-Chloro vs. o-Tolyl

The ortho-methyl group (o-tolyl) is a prime site for CYP450-mediated benzylic hydroxylation.

  • Strategy: Replace the o-methyl with chlorine (o-Cl) or trifluoromethyl (o-CF

    
    ).
    
  • Rationale: These groups maintain the steric twist required for the bioactive conformation (atropisomerism control) but block the metabolic soft spot. The o-Cl substituent is also a bioisostere for the methyl group in terms of Van der Waals radius but is electron-withdrawing, potentially strengthening

    
    -stacking interactions.
    

Experimental Protocols

Protocol A: Synthesis of 1,2,4-Oxadiazole Bioisosteres

This protocol converts the carboxylic acid precursor of the reference compound into a stable oxadiazole bioisostere.

Reagents:

  • 2-(O-Tolyl)-thiazole-4-carboxylic acid (Hydrolyzed reference)

  • Amidoxime derivative (R-C(NH2)=NOH)

  • EDC

    
    HCl / HOBt (Coupling agents)
    
  • DMF (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-(O-Tolyl)-thiazole-4-carboxylic acid in DMF (0.1 M). Add 1.2 eq EDC

    
    HCl and 1.2 eq HOBt. Stir at RT for 30 min.
    
  • Coupling: Add 1.1 eq of the appropriate amidoxime. Stir at RT for 4–6 hours until TLC indicates consumption of the acid.

  • Cyclization: Heat the reaction mixture to 100°C for 12 hours. This thermal step dehydrates the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring.

    • Note: If thermal cyclization fails, add TBAF (1.0 eq) in THF as a mild cyclization promoter.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
     (sat) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Validation: Confirm structure via

    
    H-NMR (disappearance of ethyl peaks) and LC-MS.
    
Protocol B: Microsomal Stability Assay

To verify the superiority of the alternative, compare its half-life (


) against the reference ester.
  • Preparation: Prepare 10 mM stock solutions of the Reference Ester and the Alternative (e.g., Oxadiazole) in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Success Metric: Alternative should show

      
       min, whereas the ethyl ester typically shows 
      
      
      
      min.

Visualization of Strategic Pathways

The following diagram illustrates the decision tree for selecting the appropriate alternative based on the specific failure mode of the reference compound.

AlternativesStrategy Reference Reference: 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester Issue_Metabolism Issue: Rapid Metabolism (Esterase/CYP) Reference->Issue_Metabolism Issue_Solubility Issue: Poor Solubility (High LogP) Reference->Issue_Solubility Issue_IP Issue: IP Crowding Reference->Issue_IP Sol_Bioisostere Solution: 1,2,4-Oxadiazole (Ester Replacement) Issue_Metabolism->Sol_Bioisostere Ester hydrolysis Sol_Blocker Solution: o-Chloro/CF3 (Block Metabolic Site) Issue_Metabolism->Sol_Blocker Benzylic oxidation Sol_Scaffold Solution: Oxazole/Thiadiazole (Scaffold Hop) Issue_Solubility->Sol_Scaffold Reduce LogP Issue_IP->Sol_Scaffold Novel Chemotype

Caption: Decision matrix for replacing the thiazole-ester scaffold based on specific drug discovery liabilities.

References

  • Thiazole Scaffold in Drug Discovery: Petrou, A., et al. (2021). "Thiazole Ring—A Biologically Active Scaffold."[2] Molecules, 26(11), 3166. Link

  • Bioisosteres of Carboxylic Esters: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • c-Met Inhibitor Design: Nan, X., et al. (2019). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 863-876. Link

  • Oxadiazoles as Bioisosteres: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • LDHA Inhibitors: Sharma, D., et al. (2023).[3] "Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme." ACS Omega, 8(20), 17651–17665. Link

Sources

spectroscopic comparison of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectroscopic Differentiation of 2-(O-Tolyl)-thiazole-4-carboxylic Acid Ethyl Ester Isomers

Part 1: Executive Summary & Strategic Context

In the high-stakes landscape of drug discovery, the thiazole scaffold is a privileged structure, serving as the core for numerous xanthine oxidase inhibitors (e.g., Febuxostat analogs) and antimicrobial agents. The specific derivative 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester (CAS 885278-51-3) represents a critical building block where structural fidelity is paramount.[1]

The Challenge: While the Hantzsch thiazole synthesis typically favors the 2,4-disubstituted regioisomer (Target), variations in reaction conditions, starting material purity, or alternative synthetic routes (e.g., oxidative cyclization of thioamides) can yield the thermodynamically stable or kinetically favored 2,5-disubstituted isomer. Furthermore, the steric bulk of the ortho-tolyl group introduces restricted rotation, potentially leading to atropisomers that complicate spectral interpretation.[1]

The Solution: This guide provides a definitive, self-validating spectroscopic protocol to distinguish the target 2,4-isomer from its 2,5-regioisomer and characterize potential conformational isomers.[1] We move beyond basic characterization to "structural proof" using advanced NMR and orthogonal spectroscopic techniques.[1][2]

Part 2: Synthetic Origins of Isomeric Heterogeneity

To understand the impurity profile, one must understand the genesis of the isomers.[2]

  • Target Isomer (2,4-Substitution): Generated via the classical Hantzsch Condensation of 2-methyl-thiobenzamide with ethyl bromopyruvate.[1] The reaction is driven by the nucleophilic attack of sulfur on the

    
    -carbon, followed by cyclization.[2]
    
  • Alternative Isomer (2,5-Substitution): Often arises from "abnormal" Hantzsch pathways or specific metal-catalyzed cyclizations of

    
    -isocyano esters.[1]
    
  • Conformational Isomers (Atropisomers): The o-tolyl methyl group clashes with the thiazole ring nitrogen/sulfur, forcing the phenyl ring out of planarity.[2] At room temperature, this often manifests as broadened NMR signals; at low temperatures, distinct rotamers may resolve.[2]

Diagram 1: Synthetic Divergence & Isomer Generation

ThiazoleSynthesis Precursors Precursors: Thioamide + Alpha-Halo Ketoester Hantzsch Hantzsch Condensation (Standard) Precursors->Hantzsch Reflux/EtOH AltRoute Modified Cyclization (Metal Cat. / Oxidative) Precursors->AltRoute Lewis Acid/Oxidation Target Target: 2,4-Isomer (Ethyl 2-(o-tolyl)thiazole-4-carboxylate) Hantzsch->Target Major Product Impurity Impurity: 2,5-Isomer (Ethyl 2-(o-tolyl)thiazole-5-carboxylate) Hantzsch->Impurity Trace Byproduct (Condition Dependent) AltRoute->Impurity Major Product

Caption: Synthetic pathways leading to the target 2,4-isomer versus the 2,5-regioisomer byproduct.

Part 3: Spectroscopic Comparison & Data Validation

The following data sets provide the "fingerprint" required to accept or reject a batch.

Nuclear Magnetic Resonance (NMR) – The Gold Standard

The differentiation relies on the chemical environment of the thiazole ring proton and its correlation with the ester group.[2]

Table 1: Predicted 1H & 13C NMR Shifts (DMSO-d6)

FeatureTarget (2,4-Isomer)Alternative (2,5-Isomer)Mechanistic Rationale
Thiazole Proton

8.2 - 8.5 ppm (s, 1H, H-5)

7.8 - 8.1 ppm (s, 1H, H-4)
The H-5 proton (2,4-isomer) is deshielded by the adjacent N and ester carbonyl.[1] The H-4 proton (2,5-isomer) is typically more shielded.[1]
Ester -CH2- Quartet,

4.3 ppm
Quartet,

4.2 ppm
Minimal difference; not diagnostic.[1]
HMBC Correlation H-5

C-4 (Quaternary)
H-4

C-5 (Quaternary)
Definitive proof. H-5 correlates to the carbon bearing the ester.[1][2]
NOE Signal H-5

Ester Ethyl Group
Weak/None In the 2,4-isomer, the H-5 and ester are cis-like on the ring, showing strong NOE.[1] In 2,5, they are trans-disposed.[1]

Critical Protocol: The NOE Experiment

  • Irradiate the thiazole singlet (approx.[1][2] 8.4 ppm).[1][2]

  • Positive Result (2,4-Isomer): Observation of enhancement in the ethyl ester quartet (

    
    4.3 ppm). This confirms the proton is adjacent to the ester.[2]
    
  • Negative Result (2,5-Isomer): No enhancement of the ester group; potential enhancement of the o-tolyl protons if rotation is restricted.[1]

Vibrational Spectroscopy (FT-IR)

While less specific than NMR, IR provides rapid "fingerprint" verification for incoming goods.[2]

  • C=O Stretch (Ester):

    • 2,4-Isomer:

      
      1715-1725 cm⁻¹.[1] The ester is conjugated with the thiazole C=N bond.[2]
      
    • 2,5-Isomer:

      
      1705-1715 cm⁻¹.[1] Conjugation pathway differs (cross-conjugated with sulfur), often lowering the frequency slightly.[2]
      
  • Ring Breathing: Thiazole ring stretching modes around 1480-1500 cm⁻¹ will show intensity variations due to the substitution pattern symmetry.[1][2]

Mass Spectrometry (LC-MS/MS)

Fragmentation patterns in ESI-MS/MS can distinguish the isomers based on proximity effects.[1][2]

  • 2,4-Isomer: Often shows a characteristic loss of the ethyl formate radical or CO2 due to the proximity of the ester to the ring nitrogen (Ortho-effect type mechanism).[1]

  • 2,5-Isomer: Fragmentation is typically dominated by simple ester cleavage (loss of -OEt) without significant ring interaction.[1]

Part 4: Experimental Validation Workflow

This protocol is designed for QA/QC implementation.[1][2]

Step 1: Sample Preparation

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Ensure complete dissolution; filter if cloudy (particulates cause line broadening).[1][2]

Step 2: 1H NMR Acquisition

  • Run standard 1H scan (16 scans).[2]

  • Checkpoint: Identify singlet in aromatic region (8.0-8.5 ppm).[1]

    • If singlet > 8.2 ppm: Likely 2,4-isomer.[1]

    • If singlet < 8.1 ppm: Suspect 2,5-isomer.[1][3]

Step 3: 1D-NOESY Confirmation (The Decision Gate)

  • Select the aromatic singlet for selective excitation.[1][2]

  • Acquire NOE spectrum.[1][2]

  • Pass Criteria: >2% enhancement of the ethyl ester methylene signal.

Step 4: Atropisomer Check (Optional)

  • If aromatic signals (tolyl group) appear broad or split at 25°C, heat probe to 50°C.[2]

  • Coalescence: Confirming dynamic rotamers rather than impurities.

Diagram 2: Analytical Decision Tree

DecisionTree Start Start: Unknown Isomer Sample NMR Step 1: 1H NMR (DMSO-d6) Start->NMR ShiftCheck Check Thiazole Singlet Shift NMR->ShiftCheck HighShift Shift > 8.2 ppm ShiftCheck->HighShift LowShift Shift < 8.1 ppm ShiftCheck->LowShift NOE Step 2: 1D-NOESY (Irradiate Singlet) HighShift->NOE Result25 IDENTIFIED: 2,5-Isomer (Reject/Reprocess) LowShift->Result25 Preliminary ID PositiveNOE Enhancement of Ester CH2? NOE->PositiveNOE Result24 CONFIRMED: 2,4-Isomer (Target Product) PositiveNOE->Result24 Yes PositiveNOE->Result25 No

Caption: Step-by-step decision matrix for spectroscopic validation of the target regioisomer.

Part 5: References

  • ChemicalBook. (2025).[1][2][3] 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester Product Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Ethyl 2-aminothiazole-4-carboxylate and Thiazole Derivatives. Retrieved from

  • Royal Society of Chemistry (RSC). (1987).[2][4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[1][2][4] 1. Retrieved from [2]

  • ChemRxiv. (2025).[1][2] Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate Analytical Standards. Retrieved from [1]

Sources

A Senior Application Scientist's Guide to the Validation of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Thiazole Derivatives

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is a key building block in the synthesis of novel therapeutic and agrochemical agents.[1][2] Its molecular structure, featuring a thiazole ring, is a privileged scaffold in medicinal chemistry, known to impart diverse biological activities.[3] Given its role as a critical intermediate, ensuring the purity of this compound is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API) or commercial product. The presence of even minute quantities of impurities can significantly impact toxicological profiles and therapeutic outcomes.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy. However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of HPLC approaches and a comprehensive framework for validating a purity method for 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, grounded in the principles of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[4][5][6][7]

Method Development Rationale: A Tale of Two Methods

The development of a robust HPLC method hinges on understanding the physicochemical properties of the analyte (Molecular Formula: C₁₃H₁₃NO₂S)[8] and the potential impurities. For a molecule like 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, which is moderately non-polar, a reversed-phase approach is the logical starting point. The primary decision point is whether to employ a simple isocratic method for routine quality control or a more comprehensive gradient method for in-depth impurity profiling and stability testing.

  • Method A: Isocratic Elution for Routine QC. This approach uses a constant mobile phase composition. Its primary advantage is simplicity, speed, and reproducibility, making it ideal for a high-throughput QC environment where the impurity profile is well-defined and known impurities are resolved from the main peak.

  • Method B: Gradient Elution for Stability and Development. This method involves changing the mobile phase composition during the analytical run. It is indispensable when dealing with complex samples containing impurities with a wide range of polarities, such as those generated during forced degradation studies.[9][10] While more complex, it offers superior resolving power.

Comparative HPLC Methodologies
ParameterMethod A: Isocratic QCMethod B: Gradient Impurity ProfilingCausality and Justification
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmA standard C18 column is effective for this moderately non-polar analyte.[11][12] The longer column in Method B provides greater theoretical plates and enhanced resolution for complex mixtures.
Mobile Phase Acetonitrile:Water (65:35 v/v)A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe simple isocratic mixture is fast and stable. The gradient with an acidified aqueous phase in Method B ensures protonation of any acidic/basic impurities, leading to sharper peaks and better resolution.
Gradient Program N/A0-20 min (30% to 90% B)20-25 min (90% B)25-30 min (30% B)The gradient is designed to elute polar impurities early and retain and resolve non-polar impurities that might otherwise co-elute or be retained indefinitely in an isocratic system.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate provides a good balance between analysis time and efficiency.
Temperature 30°C35°CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Detection (UV) 260 nm260 nm (or DAD/PDA)The conjugated system of the thiazole and aromatic rings provides strong UV absorbance. 260 nm is a good starting point, but a Photodiode Array (PDA) detector is superior for impurity profiling to assess peak purity.[13]
Run Time ~10 minutes~30 minutesMethod A is optimized for speed; Method B is optimized for comprehensive separation.
Primary Use Case Batch release testing, routine purity checks.Stability studies, forced degradation analysis, reference standard characterization.The chosen method must be fit for its intended purpose, a core principle of method validation.[14]

The Validation Protocol: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][14] The following protocol, aligned with ICH Q2(R1) guidelines, establishes a self-validating system where each parameter confirms the method's reliability.[15][16]

Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Reliability A Method Development & Optimization B System Suitability Testing (SST) A->B Finalized Method C Specificity (Forced Degradation) B->C System OK D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validation Report H->I All Parameters Met

Caption: Workflow of the HPLC method validation process.

System Suitability Testing (SST)

Causality: Before any samples are analyzed, we must confirm that the entire chromatographic system (instrument, column, mobile phase) is performing correctly on the day of analysis.[17][18] SST is not a substitute for instrument qualification but is a mandatory check to ensure the validity of the results from a given analytical run.[17][19]

Protocol:

  • Prepare a system suitability solution containing the 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester standard and a known, closely eluting impurity (if available).

  • Make five replicate injections of this solution.

  • Calculate the following parameters from the chromatograms.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Resolution (Rs) Rs > 2.0 (between analyte and closest peak)Confirms that adjacent peaks are adequately separated.[20]
Repeatability (%RSD) %RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision of the system's injections and pumping.
Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[21] A stability-indicating method must be able to separate the main analyte from any degradation products.

Protocol:

  • Blank Analysis: Inject a sample of the dissolution solvent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Study: Subject the analyte to stress conditions to intentionally produce degradation products.[9][10] This provides the evidence that the method can separate the analyte from its potential degradants.[22]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (ICH Q1B conditions).[9]

  • Analyze all stressed samples using the proposed HPLC method (preferably with a PDA detector). The method is specific if the analyte peak is resolved from all degradation peaks (Rs > 2.0) and maintains peak purity.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[23][24] This is fundamental for accurate quantitation.

Protocol:

  • Prepare a series of at least five standard solutions of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. For a purity test, the range should typically cover 50% to 150% of the expected concentration, including the limit of quantitation (LOQ).[16]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[24] The y-intercept should be close to zero.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[21] It is typically determined through recovery studies.

Protocol:

  • Prepare a synthetic mixture (placebo) of all sample components except the analyte.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[16]

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[21] It reflects the random error of the method.

Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze six separate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Alternatively, perform nine determinations across the specified range (3 concentrations, 3 replicates each).[16]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should not exceed 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[25] These are critical for impurity analysis.

Protocol: These limits can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Prepare and inject samples at concentrations near the calculated LOQ to confirm that the signal is quantifiable with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Causality: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[16][26][27]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% absolute for the organic component.

    • Column Temperature: ± 5°C.

    • pH of Mobile Phase Buffer: ± 0.2 units.

  • Inject the system suitability solution for each condition.

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor, etc.) should remain within the acceptable limits for all varied conditions.[6]

Interrelation of Core Validation Parameters

Validation Parameter Interrelation center_node Reliable Quantitation Range linearity Linearity linearity->center_node Defines Proportionality accuracy Accuracy accuracy->center_node Ensures Trueness precision Precision precision->center_node Confirms Repeatability

Caption: Core validation parameters defining the method's range.

Conclusion

The validation of an HPLC method for determining the purity of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is a systematic process that provides documented evidence of the method's reliability. By grounding the experimental design in scientific principles and adhering to regulatory guidelines like ICH Q2(R1), researchers and drug development professionals can build a self-validating system. This ensures that every measurement is accurate, precise, and trustworthy, thereby safeguarding the quality and integrity of the final pharmaceutical or agrochemical product. This guide provides the framework and the causal logic to not only perform the validation but to understand its critical importance in the scientific process.

References

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health (NIH). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Robustness Tests. Chromatography Online. [Link]

  • System suitability Requirements for a USP HPLC Method. Restek. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Impurities and Forced Degradation Studies: A Review. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Analytical Method Validation: Back to Basics, Part II. Chromatography Online. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • A ruggedness test model and its application for HPLC method validation. ResearchGate. [Link]

  • Forced degradation and impurity profiling. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]

  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. National Institutes of Health (NIH). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • HPLC Separation Robustness and Ruggedness. Agilent. [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thiazole scaffold is of paramount importance, appearing in a wide array of biologically active molecules, including vitamin B1 and numerous pharmaceuticals.[1][2] This guide focuses on a specific, versatile building block: 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester . Its unique substitution pattern—a sterically demanding aryl group at the C2 position and an electron-withdrawing ester at C4—imparts a distinct reactivity profile that is crucial for synthetic chemists to understand.

This document provides an in-depth comparison of the reactivity of this target molecule with other relevant heterocycles, namely its isomeric counterparts, oxazoles and imidazoles. We will dissect the electronic and steric factors governing its behavior in key synthetic transformations, supported by established mechanistic principles and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the predictive understanding needed to effectively utilize this and related scaffolds in complex molecular design.

Section 1: Electronic Structure and Its Influence on Reactivity

The reactivity of any aromatic heterocycle is fundamentally dictated by the distribution of electron density within the ring. Thiazole is an aromatic, five-membered ring containing both a sulfur and a nitrogen atom.[3] This combination results in a π-electron system that is significantly different from its isoelectronic cousins, furan, pyrrole, and thiophene.

  • Thiazole Core: The pyridine-like nitrogen atom at position 3 acts as an electron sink, withdrawing electron density from the ring and rendering it electron-deficient.[4] This deactivation makes thiazoles less susceptible to electrophilic aromatic substitution than benzene but more prone to nucleophilic attack. Pi-electron density calculations consistently show that the C5 position is the most electron-rich site, making it the primary target for electrophiles, while the C2 position is the most electron-deficient and thus susceptible to deprotonation or nucleophilic attack.[1][5]

  • Influence of Substituents on the Target Molecule:

    • 2-(O-Tolyl) Group: This bulky aryl substituent introduces significant steric hindrance around the C2 position. Electronically, the tolyl group is weakly electron-donating, which slightly mitigates the electron deficiency at C2. However, its primary role is steric, influencing the accessibility of reagents to the adjacent nitrogen and C2 carbon.

    • 4-Carboxylic acid ethyl ester Group: As a potent electron-withdrawing group, the ester at C4 further deactivates the entire thiazole ring towards electrophilic attack. This makes reactions like nitration or Friedel-Crafts acylation exceedingly difficult under standard conditions. Conversely, it can enhance the acidity of ring protons and influence the regioselectivity of certain reactions.

Comparative Analysis with Oxazoles and Imidazoles

To contextualize the reactivity of our target thiazole, a comparison with oxazoles and imidazoles is instructive.

  • Aromaticity: The degree of aromaticity follows the order: Imidazole > Thiazole > Oxazole .[1] Thiazole's greater aromaticity compared to oxazole is attributed to the better ability of sulfur's d-orbitals to participate in π-conjugation.

  • Basicity: The nitrogen in thiazole is significantly less basic (pKa of conjugate acid ≈ 2.5) than in imidazole (pKa ≈ 7.0), a direct consequence of sulfur's electronegativity compared to nitrogen.[1]

  • Reactivity Summary:

    • Imidazoles: Being the most electron-rich of the three, they are more reactive towards electrophiles.

    • Oxazoles: The least aromatic, they are more prone to act as dienes in Diels-Alder reactions and can undergo ring-opening reactions more readily.

    • Thiazoles: Occupy an intermediate position, combining stability with a well-defined and synthetically useful pattern of reactivity.[5]

Below is a diagram illustrating the relative electron density and preferred sites of attack for these three core heterocycles.

G cluster_0 Thiazole Thiazole - Aromatic, Electron Deficient - E+ attack at C5 - Nu- attack at C2 Oxazole Oxazole - Less Aromatic, Prone to Ring Opening - Acts as Diene - E+ attack at C4 Thiazole->Oxazole Decreasing Aromaticity Imidazole Imidazole - More Aromatic, Electron Rich - E+ attack at C4/C5 - More Basic Imidazole->Thiazole Decreasing Reactivity to E+

Caption: Comparison of Azole Reactivity.

Section 2: Key Chemical Transformations and Comparative Performance

We will now examine the performance of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester in fundamental reactions, comparing its expected behavior with related structures.

A. Reactions at the Thiazole Ring
  • Electrophilic Aromatic Substitution (EAS): As predicted by its electronic structure, the target molecule is highly resistant to EAS. The combined deactivating effects of the ring nitrogen and the C4-ester make substitution challenging. If forced under harsh conditions, substitution would be directed to the C5 position.

  • Deprotonation and Nucleophilic Attack: The C2-H proton of a thiazole ring can be removed by strong bases like organolithium reagents.[1][5] However, in our target molecule, this position is blocked by the o-tolyl group. The most acidic ring proton is therefore at C5, although its deprotonation requires a strong base. The primary site for nucleophilic attack on the ring itself (e.g., displacement of a leaving group) is C2, a common feature of thiazole chemistry.[3]

  • Palladium-Catalyzed C-H Arylation: Direct arylation is a powerful tool for functionalizing heterocycles. For thiazoles, this reaction typically occurs with high regioselectivity at the C5 position.[6] For our target molecule, a ligand-free palladium-catalyzed reaction with an aryl bromide would be expected to yield the 5-arylated product, provided the steric bulk of the o-tolyl group does not completely inhibit the catalytic cycle.

B. Reactions at the Functional Groups

The ester at the C4 position is the primary hub for synthetic diversification. Its transformation into other functional groups is often more facile and predictable than reactions on the deactivated thiazole ring.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This reaction is typically high-yielding and serves as the gateway to a multitude of other functionalities, most notably amides.

  • Amide Bond Formation: The conversion of the resulting 2-(O-Tolyl)-thiazole-4-carboxylic acid to an amide is a cornerstone transformation in drug discovery.[7] This is typically achieved by activating the carboxylic acid with a coupling reagent (e.g., HATU, EDC) or by converting it to a more reactive intermediate like an acid chloride.[8][9] The steric hindrance from the adjacent o-tolyl group may slightly reduce reaction rates compared to an unhindered analogue, but the reaction is generally robust.

The following workflow diagram illustrates the key synthetic pathway from the starting ester to a final amide product.

G Ester 2-(O-Tolyl)-thiazole-4- carboxylic acid ethyl ester Acid 2-(O-Tolyl)-thiazole-4- carboxylic acid Ester->Acid Hydrolysis (e.g., LiOH, H2O/THF) Amide Amide Product (e.g., with Amine R-NH2) Acid->Amide Amide Coupling (e.g., HATU, DIPEA, Amine)

Caption: Workflow for Ester to Amide Conversion.

Section 3: Experimental Protocols and Data

The following protocols are provided as trusted, self-validating methodologies for the synthesis and manipulation of the target compound.

Protocol 1: Synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is the most reliable method for constructing the thiazole ring, involving the condensation of an α-halocarbonyl compound with a thioamide.[10][11][12]

Caption: Hantzsch Thiazole Synthesis Workflow.

Methodology:

  • To a stirred solution of o-tolylthioamide (1.0 eq) in absolute ethanol (0.2 M), add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature and concentrate the solvent under reduced pressure.

  • The crude residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the title compound.

Protocol 2: Hydrolysis to 2-(O-Tolyl)-thiazole-4-carboxylic acid

Methodology:

  • Dissolve the starting ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until all the starting ester is consumed (typically 2-4 hours).

  • Concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield the pure carboxylic acid.[13]

Protocol 3: Amide Coupling with a Primary Amine

Methodology:

  • To a solution of 2-(O-Tolyl)-thiazole-4-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired primary amine (e.g., benzylamine, 1.2 eq) and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Comparative Reactivity Data

The following table presents expected yields for a representative reaction—amide coupling—to illustrate the potential influence of steric hindrance and the nature of the heterocyclic core. The data is illustrative, based on established chemical principles, rather than from a single wet-lab experiment.

EntryHeterocyclic AcidAmineCoupling ConditionsExpected Yield (%)Rationale
1 2-(O-Tolyl)-thiazole-4-carboxylic acid BenzylamineHATU, DIPEA, DMF85-95% Baseline: Efficient coupling.
2 2-Phenyl-thiazole-4-carboxylic acidBenzylamineHATU, DIPEA, DMF90-98%Less steric hindrance than o-tolyl leads to slightly higher efficiency.
3 2-(O-Tolyl)-thiazole-4-carboxylic acid tert-ButylamineHATU, DIPEA, DMF20-40%Severe steric clash between the bulky o-tolyl and tert-butyl groups significantly hinders the reaction.
4 2-Phenyl-oxazole-4-carboxylic acidBenzylamineHATU, DIPEA, DMF80-90%Oxazoles can be slightly less stable under basic coupling conditions, potentially leading to minor side products.
5 1-Phenyl-imidazole-4-carboxylic acidBenzylamineHATU, DIPEA, DMF90-98%Imidazoles are robust and couple efficiently.

Conclusion

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is a stable and versatile synthetic intermediate whose reactivity is a nuanced interplay of its constituent parts. The electron-deficient thiazole ring is largely deactivated towards electrophilic attack but can be functionalized through modern cross-coupling methods at the C5 position. The true synthetic utility of this molecule, however, lies in the transformations of its C4-ester functionality. Standard hydrolysis followed by robust amide coupling protocols allows for the reliable construction of complex molecular architectures.

When compared to related heterocycles, the thiazole core offers a balance of aromatic stability and predictable reactivity. It is more robust than an oxazole but less nucleophilic and basic than an imidazole. The specific 2-(o-tolyl) substitution introduces a significant steric factor that must be considered in reaction design, particularly when using bulky reagents. A thorough understanding of these principles enables the medicinal or materials chemist to strategically leverage this powerful building block for the synthesis of novel and functional molecules.

References

  • Wikipedia. Thiazole. Available from: [Link]

  • YouTube. Carboxylic Acid Derivative Relative Reactivities. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. Available from: [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1953). CHEMISTRY OF THE THIAZOLES - Part V. Fine Structure and Orientation. Proceedings of the Indian Academy of Sciences - Section A, 38(1), 45-56. Available from: [Link]

  • Bou-Salah, L., et al. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molbank, 2020(2), M1131. Available from: [Link]

  • Zaharia, V., et al. (2021). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2021(4), M1291. Available from: [Link]

  • Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • Wang, Z., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1722-1743. Available from: [Link]

  • Al-Omar, M. A. (2021). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-17. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • YouTube. synthesis of thiazoles. Available from: [Link]

  • Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available from: [Link]

  • Beker, W., et al. (2012). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. Journal of Physical Chemistry A, 116(46), 11534-11541. Available from: [Link]

  • Liu, M., et al. (2019). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 24(18), 3326. Available from: [Link]

  • Science Trove. Oxazoles, imidazoles, and thiazoles. Available from: [Link]

  • Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Available from: [Link]

  • Ghavre, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 91. Available from: [Link]

  • Reddy, T. S., et al. (2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[14][15]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry, 82(7), 3624-3634. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Al-Buriahi, A. K., et al. (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. Arabian Journal of Chemistry, 14(7), 103217. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • ResearchGate. Palladium-catalysed coupling of thiazole derivatives with aryl halides. Available from: [Link]

  • ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. Available from: [Link]

  • Organic Chemistry Portal. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

  • Taylor & Francis eBooks. 1,3-Azoles: imidazoles, thiazoles and oxazoles: reactions and synthesis. Available from: [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Available from: [Link]

  • SpringerLink. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the molecular properties of a compound is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent.[1][2][3][4] 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, a molecule featuring a versatile thiazole scaffold, presents a compelling case for the application of computational chemistry.[5] Thiazole derivatives are known for their wide range of biological activities, making them a focal point in pharmaceutical research.[6][7] This guide provides an in-depth, practical comparison of quantum chemical calculation methodologies for this specific molecule, offering insights into the selection of computational methods and the interpretation of the resulting data.

The Strategic Importance of Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern drug discovery.[8] They allow us to move beyond a 2D representation of a molecule and delve into its three-dimensional structure, electronic properties, and vibrational characteristics. This understanding is crucial for:

  • Rational Drug Design: Predicting how a molecule might interact with a biological target.

  • Pharmacokinetic Profiling (ADMET): Estimating properties like solubility, and metabolic stability.[4]

  • Spectroscopic Analysis: Aiding in the interpretation of experimental spectra (e.g., IR, NMR).

Choosing the Right Tool for the Job: A Comparison of DFT Functionals

The selection of a computational method and basis set is a critical decision that directly impacts the accuracy and cost of the calculations. For a molecule like 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, a balance is key. We will compare two widely used DFT functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has long been a workhorse in computational chemistry for its robust performance across a wide range of organic molecules.[9]

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, often providing improved accuracy for non-covalent interactions.

Both functionals will be paired with the 6-311++G(d,p) basis set, a popular choice that provides a good description of electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for more accurate geometries.[10][11]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester using a typical quantum chemistry software package like Gaussian.[12][13][14]

Computational Workflow cluster_Input Input Preparation cluster_Execution Calculation Execution cluster_Analysis Data Analysis Build_Molecule 1. Build 3D Structure Define_Calculation 2. Define Calculation (Functional, Basis Set) Build_Molecule->Define_Calculation Geometry_Optimization 3. Geometry Optimization Define_Calculation->Geometry_Optimization Frequency_Calculation 4. Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties 5. Electronic Property Calculation Frequency_Calculation->Electronic_Properties Extract_Data 6. Extract Data (Energies, Geometries) Electronic_Properties->Extract_Data Visualize_Results 7. Visualize Results (Orbitals, MEP) Extract_Data->Visualize_Results Interpret_Findings 8. Interpret Findings Visualize_Results->Interpret_Findings

Caption: A generalized workflow for quantum chemical calculations.

Detailed Steps:

  • Molecular Structure Input: The initial 3D coordinates of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester are generated using a molecular builder and saved in a suitable format (e.g., .mol or .gjf).

  • Input File Generation: An input file is created specifying the theoretical method (e.g., B3LYP or ωB97X-D), the basis set (6-311++G(d,p)), the type of calculation (e.g., optimization followed by frequency), the molecular charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet state).

  • Geometry Optimization: This is the most crucial step, where the software iteratively adjusts the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Vibrational Frequency Calculation: Performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain properties like HOMO-LUMO energies and the molecular electrostatic potential.

Comparative Data Analysis

The following tables present a hypothetical but plausible comparison of the data obtained from the two DFT methods.

Table 1: Optimized Geometrical Parameters

ParameterB3LYP/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
C=N bond length (Å)1.3751.372
C-S bond length (Å)1.7681.765
Dihedral Angle (Tolyl-Thiazole, °)35.238.1

Table 2: Electronic Properties

PropertyB3LYP/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
HOMO Energy (eV)-6.25-6.45
LUMO Energy (eV)-1.89-1.95
HOMO-LUMO Gap (eV)4.364.50
Dipole Moment (Debye)3.453.52

Table 3: Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeB3LYP/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
C=O Stretch (Ester)17251730
C=N Stretch (Thiazole)15801585
Aromatic C-H Stretch3050-31003055-3105

In-depth Interpretation and Causality

Molecular Geometry:

Both methods predict similar bond lengths, which is expected for these well-behaved covalent bonds. The slight difference in the dihedral angle between the tolyl and thiazole rings is noteworthy. The ωB97X-D functional, with its dispersion correction, may provide a more accurate description of the weak intramolecular interactions that influence this rotation, leading to a slightly larger dihedral angle. This conformational aspect can be critical for how the molecule fits into a binding pocket of a protein.

Electronic Properties:

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.[15][16] A larger gap, as predicted by ωB97X-D, suggests greater kinetic stability. The energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) themselves provide insights into the molecule's ability to donate or accept electrons, respectively. The slightly lower HOMO energy predicted by ωB97X-D suggests it is slightly less prone to oxidation compared to the B3LYP prediction.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy HOMO->Energy Electron Donor Energy->LUMO Electron Acceptor

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP):

The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the thiazole ring, highlighting these as potential sites for hydrogen bonding or interaction with positively charged residues in a protein active site.

Vibrational Frequencies:

The calculated vibrational frequencies can be correlated with experimental IR spectra. The C=O and C=N stretching frequencies are strong, characteristic peaks. The slightly higher frequencies predicted by ωB97X-D are a common trend and can sometimes be closer to experimental values, which are often affected by environmental factors not fully captured in gas-phase calculations.

Conclusion and Recommendations

Both B3LYP and ωB97X-D provide a reasonable description of the molecular properties of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. For routine calculations where computational cost is a significant factor, B3LYP/6-311++G(d,p) remains a solid choice. However, for studies where subtle conformational details and non-covalent interactions are critical, the additional computational expense of a dispersion-corrected functional like ωB97X-D is justified and recommended for higher accuracy.

This guide serves as a starting point for researchers venturing into the computational analysis of this and similar molecules. The true power of these methods lies in their predictive capacity, enabling a more targeted and efficient approach to drug discovery and development. By carefully selecting the appropriate computational tools and critically interpreting the results, scientists can gain invaluable insights into the molecular world.

References

  • Theoretical inhibitor Calculation for Synthesis of Two New thiazole Derivatives. (2023).
  • The Quantum Chemical Calculations of Some Thiazole Derivatives. (2015).
  • Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calcul
  • Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Quantum chemical calculations for 1,2,3-thiadiazole. (n.d.). Benchchem.
  • 2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester. (n.d.). Chem-Impex.
  • Computational Methods in Drug Discovery. (n.d.). PubMed Central.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI.
  • Density Functional (DFT) Methods. (n.d.). Gaussian.com.
  • The Quantum Chemical Calculations of Some Thiazole Derivatives. (2015).
  • Gaussian.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.).
  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
  • 2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester | CAS 885278-51-3. (n.d.). SCBT.
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
  • ubiquity of B3LYP/6-31G : r/chemistry. (2016). Reddit.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
  • Computational Methods in Drug Discovery and Development. (2024).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
  • An Introduction to Comput
  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.).
  • Structural Studies of Aromatic Carboxylic Acids via Computational Chemistry and Microwave Spectroscopy. (2013). PubMed.
  • Gaussian – Molecular Modeling in Comput
  • Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. (n.d.). MDPI.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central.
  • CONFORMATIONAL ANALYSIS OF THIAZOLE-5-CARBOXYLIC ACID USING DFT/TD-DFT METHODS. (2020). DergiPark.
  • Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. (2024). Eman.
  • In Defense of (Certain) Pople-Type Basis Sets. (n.d.). ChemRxiv.
  • Gaussian (software). (n.d.). Wikipedia.
  • Basis sets. (n.d.). ORCA Input Library.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.